molecular formula C12H17NO B13531290 1-(4-Ethoxyphenyl)cyclobutan-1-amine

1-(4-Ethoxyphenyl)cyclobutan-1-amine

Cat. No.: B13531290
M. Wt: 191.27 g/mol
InChI Key: RDRYLPTTWVMTSF-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)cyclobutan-1-amine ( 1094442-38-2) is a high-purity chemical building block featuring a cyclobutane ring substituted with an amine group and a 4-ethoxyphenyl moiety. This molecular architecture, with a formula of C12H17NO and a molecular weight of 191.27 g/mol , makes it a compound of significant interest in advanced organic synthesis and medicinal chemistry research. The compound's structure, characterized by the strained, four-membered cyclobutane ring, is particularly valuable for exploring structure-activity relationships in drug discovery. The amine functional group provides a versatile handle for further chemical derivatization, allowing researchers to synthesize a diverse array of more complex molecules. Its exact physical properties and detailed mechanism of action in specific biological systems are subjects of ongoing investigative research. This product is provided strictly for Research Use Only. It is not intended for use in humans, animals, or for diagnostic, therapeutic, or any other consumer-related applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(4-ethoxyphenyl)cyclobutan-1-amine

InChI

InChI=1S/C12H17NO/c1-2-14-11-6-4-10(5-7-11)12(13)8-3-9-12/h4-7H,2-3,8-9,13H2,1H3

InChI Key

RDRYLPTTWVMTSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CCC2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 4 Ethoxyphenyl Cyclobutan 1 Amine

Retrosynthetic Analysis for 1-(4-Ethoxyphenyl)cyclobutan-1-amine

Retrosynthetic analysis is a powerful technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. icj-e.org This process allows for the logical planning of a synthetic route.

Key Disconnections and Strategic Bonds

For this compound, the most logical retrosynthetic disconnections involve the bonds forming the cyclobutane (B1203170) ring and the carbon-nitrogen bond of the amine. The key strategic bonds to disconnect are the C1-C2 and C3-C4 bonds of the cyclobutane ring, which can be formed via a [2+2] cycloaddition reaction. Another critical disconnection is the C1-N bond, suggesting the introduction of the amine functionality late in the synthesis, possibly from a precursor like a nitrile or an oxime.

A primary retrosynthetic pathway is illustrated below:

Retrosynthetic analysis of this compound

Figure 1: A plausible retrosynthetic analysis for this compound, highlighting the key disconnections leading to potential precursor molecules.

Identification of Precursor Molecules

Based on the retrosynthetic analysis, several key precursor molecules can be identified. The disconnection of the cyclobutane ring points towards a [2+2] cycloaddition strategy. This suggests that 4-ethoxystyrene (B1359796) would be a primary precursor, providing the substituted phenyl group. The other two carbons of the cyclobutane ring could originate from an alkene or a ketene (B1206846) equivalent.

The introduction of the amine group at a quaternary carbon center suggests a precursor such as 1-(4-ethoxyphenyl)cyclobutane-1-carbonitrile. This nitrile can be synthesized and then reduced to the desired primary amine. Therefore, the key precursors are:

4-Ethoxystyrene: This provides the core aromatic and ethoxy functionalities.

An ethylene (B1197577) equivalent or keteniminium salt precursor: This will react with 4-ethoxystyrene to form the cyclobutane ring.

A cyanide source: For the synthesis of the nitrile intermediate.

Cyclobutane Ring Formation Strategies in the Synthesis of this compound

The formation of the cyclobutane ring is the cornerstone of this synthesis. [2+2] cycloaddition reactions are a powerful and direct method for constructing four-membered rings. nih.govresearchgate.net Both photochemical and thermal methods can be employed.

[2+2] Cycloaddition Methodologies

[2+2] cycloaddition involves the reaction of two unsaturated components, typically two alkenes or an alkene and a ketene, to form a cyclobutane ring.

Photochemical [2+2] cycloadditions are initiated by the absorption of light, which excites one of the alkene partners to a higher energy state, facilitating the cycloaddition reaction. nih.govthieme-connect.com In the context of synthesizing the target molecule, a visible-light-mediated organophotocatalytic [2+2] cycloaddition of an electron-rich styrene (B11656) derivative like 4-ethoxystyrene could be employed. chemrxiv.org

The reaction would involve the irradiation of a mixture of 4-ethoxystyrene and a suitable alkene partner in the presence of a photocatalyst. The choice of the alkene partner is crucial for the subsequent introduction of the amine functionality. A potential reaction scheme could involve the cycloaddition of 4-ethoxystyrene with acrylonitrile (B1666552).

Photochemical [2+2] cycloaddition for the synthesis of the cyclobutane precursor

Figure 2: A proposed photochemical [2+2] cycloaddition reaction between 4-ethoxystyrene and acrylonitrile to form the key cyclobutane intermediate.

Table 1: Key Parameters in Photochemical [2+2] Cycloadditions

ParameterDescriptionRelevance to Synthesis
Wavelength The wavelength of light used to initiate the reaction.Must be absorbed by the photocatalyst or one of the reactants.
Photocatalyst A substance that absorbs light and promotes the reaction.Ruthenium or iridium complexes are common. Organic dyes can also be used. researchgate.net
Solvent The medium in which the reaction is carried out.Can influence the efficiency and stereoselectivity of the reaction.
Reactant Concentration The concentration of the starting materials.Can affect the rate of reaction and the formation of side products.

Thermal [2+2] cycloadditions occur by heating the reactants and are governed by orbital symmetry rules. While the concerted thermal [2+2] cycloaddition of two simple alkenes is formally forbidden, stepwise mechanisms involving diradical or zwitterionic intermediates can occur, particularly with polarized alkenes or ketenes. researchgate.net

A viable thermal approach for the synthesis of the 1-(4-ethoxyphenyl)cyclobutane framework involves the reaction of an in situ generated keteniminium salt with 4-ethoxystyrene. nih.govnih.gov Keteniminium ions are highly reactive intermediates that readily undergo [2+2] cycloaddition with electron-rich alkenes.

The keteniminium salt can be generated from a corresponding α-chloroenamine or by the activation of a tertiary amide. rsc.org The subsequent cycloaddition with 4-ethoxystyrene would yield a cyclobutaniminium salt, which upon hydrolysis and further functional group manipulation, can lead to the target amine.

Thermal [2+2] cycloaddition using a keteniminium salt

Figure 3: A proposed thermal [2+2] cycloaddition between 4-ethoxystyrene and an in situ generated keteniminium salt.

Table 2: Comparison of Photochemical and Thermal [2+2] Cycloaddition Methods

FeaturePhotochemical [2+2] CycloadditionThermal [2+2] Cycloaddition
Energy Source Light (UV or visible)Heat
Mechanism Often involves excited states and can be concerted or stepwise.Typically stepwise via diradical or zwitterionic intermediates for alkenes.
Substrate Scope Broad, including electron-rich and electron-poor alkenes. researchgate.netnih.govOften requires polarized alkenes or reactive species like ketenes/keteniminium salts. nih.govnih.gov
Stereoselectivity Can be highly stereoselective, depending on the reaction conditions and substrates.Stereoselectivity can be variable and depends on the stability of intermediates.
Experimental Setup Requires a light source and appropriate reaction vessel.Requires heating and control of reaction temperature.
Transition Metal-Catalyzed [2+2] Cycloadditions

The [2+2] cycloaddition reaction is one of the most direct methods for constructing cyclobutane rings. While photochemical cycloadditions are common, transition metal-catalyzed variants offer alternative pathways with distinct advantages, often proceeding under milder conditions and influencing the reaction's stereoselectivity. nih.govelsevierpure.com These reactions typically involve the formation of a metallacyclopentane intermediate from two olefinic substrates, followed by reductive elimination to yield the cyclobutane product.

For the synthesis of a 1,1-disubstituted cyclobutane core like that in this compound, a potential strategy involves the cycloaddition of a 1,1-disubstituted alkene with another olefin. For instance, an enol ether derived from 4-ethoxyacetophenone could react with ethylene. However, a more common and versatile approach involves the heterodimerization of two different acyclic enones or styrenes. organic-chemistry.org Visible-light photocatalysis using ruthenium or copper complexes has emerged as a powerful tool for these transformations. organic-chemistry.orgacs.org A catalyst such as Cu(I) triflate (CuOTf) can facilitate the cycloaddition of an electron-rich olefin, like 4-ethoxystyrene, with another alkene component under light irradiation. nih.gov The reaction proceeds through a charge-transfer process within a copper-olefin complex, inducing cyclization. nih.gov

Catalyst SystemSubstrate ScopeGeneral ConditionsKey Features
Ru(bipy)₃Cl₂ Aryl enones, styrenesVisible light, polar solventPromotes reaction via single-electron transfer; excellent for heterodimerization. organic-chemistry.org
Cu(I) Triflate (CuOTf) Non-conjugated olefinsUV irradiation (λ = 254 nm), ether solventsEffective for intramolecular and some intermolecular cycloadditions. acs.org
Iron Catalysts Electron-rich olefinsLewis acid promotionCan facilitate cycloadditions, though less common than Ru or Cu systems.

A key challenge in applying this method to the target compound is controlling the regioselectivity to obtain the desired 1-(4-ethoxyphenyl) substitution pattern on the cyclobutane ring.

Ring Contraction Approaches

Ring contraction provides an alternative and sometimes more stereocontrolled route to highly substituted cyclobutanes from more readily available five-membered ring precursors. rsc.org These reactions involve the rearrangement or extrusion of a small molecule from a larger carbocycle or heterocycle. researchgate.net

A notable example is the stereoselective contraction of pyrrolidines to form functionalized cyclobutanes. chemistryviews.org Research by Antonchick and colleagues demonstrated that polysubstituted pyrrolidine (B122466) derivatives, when treated with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate, undergo a nitrogen extrusion and ring contraction to yield cyclobutanes. chemistryviews.orgacs.org The proposed mechanism involves the in-situ generation of a reactive 1,1-diazene from the pyrrolidine, which eliminates N₂ to form a 1,4-biradical that subsequently cyclizes. chemistryviews.org A significant advantage of this method is the retention of stereochemistry from the pyrrolidine precursor to the cyclobutane product. acs.org

To apply this to the synthesis of this compound, one could envision a starting pyrrolidine substituted with a 4-ethoxyphenyl group at the appropriate position. The contraction would yield the cyclobutane core, which could then be further functionalized.

Ring Expansion Approaches

Ring expansion strategies allow for the construction of cyclobutane rings from smaller, often more accessible, cyclopropane (B1198618) precursors. nih.gov These reactions are typically driven by the release of ring strain. Common methods include the rearrangement of vinylcyclopropanes or the expansion of cyclopropylcarbinols. nih.govharvard.edu

Gold(I) and other π-acid catalysts are particularly effective in promoting the ring expansion of alkynyl cyclopropanols or related systems. harvard.edu For example, a 1-alkynyl-1-cyclopropanol can rearrange upon treatment with a gold(I) catalyst to form a cyclobutanone (B123998). A plausible precursor for the target scaffold could be a cyclopropanol (B106826) bearing a 4-ethoxyphenyl group, which upon rearrangement would yield 1-(4-ethoxyphenyl)cyclobutanone, a direct precursor to the final amine.

Another relevant method is the Tiffeneau–Demjanov rearrangement, which involves the diazotization of aminomethyl-substituted cycloalkanes, leading to a carbocation that rearranges to an expanded ring. wikipedia.org Starting with an appropriately substituted aminomethylcyclopropane, this reaction could furnish a cyclobutanol (B46151) or cyclobutanone.

Ring Expansion MethodTypical PrecursorCatalyst/ReagentKey Transformation
Vinylcyclopropane Rearrangement VinylcyclopropaneThermal or metal-catalyzed (e.g., Pt, Au)Rearranges to a cyclopentene (B43876) or cyclobutane derivative. nih.gov
Cyclopropylcarbinol Rearrangement CyclopropylmethanolAcid or Lewis acid (e.g., Au(I))Expands to a cyclobutanone or cyclobutene (B1205218). harvard.edu
Tiffeneau–Demjanov Rearrangement AminomethylcyclopropaneNaNO₂, acidDiazotization followed by cationic rearrangement to a cyclobutanol. wikipedia.org

Other Cyclobutane Ring-Forming Reactions Relevant to this compound Synthesis

Beyond the classical cycloaddition and rearrangement strategies, modern methods such as C–H functionalization offer novel retrosynthetic disconnections for complex cyclobutanes. acs.org This approach involves forming C-C or C-X bonds by directly activating C-H bonds on a pre-existing cyclobutane core.

For instance, a palladium-catalyzed C–H arylation, using an aminoquinoline directing group, has been shown to be highly effective for functionalizing cyclobutane rings. acs.orgnih.gov One could start with a simple cyclobutane carboxylic acid derivative and use this methodology to introduce the 4-ethoxyphenyl group onto the ring with high diastereoselectivity. nih.gov This strategy circumvents the challenges of controlling regiochemistry in cycloaddition reactions by building the substitution pattern onto a pre-formed ring.

Introduction of the Amine Functionality

Once the 1-(4-ethoxyphenyl)cyclobutane core is established, the final key step is the introduction of the amine group at the C1 position. The two primary strategies for this transformation are reductive amination of a ketone precursor and nucleophilic substitution on a substrate with a suitable leaving group.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of a ketone with an amine, which is then reduced in situ to the corresponding amine. researchgate.net For the synthesis of this compound, the immediate precursor would be 1-(4-ethoxyphenyl)cyclobutanone.

This ketone can be reacted with an ammonia (B1221849) source (such as ammonia itself, ammonium acetate (B1210297), or ammonium trifluoroacetate) in the presence of a suitable reducing agent. purdue.edu A critical aspect of this one-pot reaction is the choice of reducing agent, which should selectively reduce the iminium ion intermediate in the presence of the starting ketone. masterorganicchemistry.com

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7Mild; selectively reduces imines over ketones. wikipedia.orgmasterorganicchemistry.comToxic cyanide byproduct.
Sodium Triacetoxyborohydride (B8407120) (STAB) Dichloroethane (DCE), Acetic AcidMild, non-toxic; highly effective for a wide range of substrates. wikipedia.orgmasterorganicchemistry.comCan be sensitive to moisture.
Catalytic Hydrogenation (H₂/Pd, Pt) H₂ pressure, various solvents"Green" method, no salt byproducts.Requires specialized equipment; catalyst can be sensitive. google.com

Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its high efficiency, broad substrate scope, and lack of highly toxic byproducts. masterorganicchemistry.com

Nucleophilic Substitution Reactions

An alternative route to the target amine involves a nucleophilic substitution reaction where an amine nucleophile displaces a leaving group at the C1 position of the cyclobutane ring. youtube.com The typical precursor for this approach is 1-(4-ethoxyphenyl)cyclobutanol, which can be synthesized via methods such as the Grignard addition of a 4-ethoxyphenyl magnesium halide to cyclobutanone.

The hydroxyl group of the alcohol is a poor leaving group and must first be converted into a better one, such as a tosylate, mesylate, or halide (e.g., bromide or chloride). youtube.comyoutube.com The resulting activated substrate can then be treated with a nitrogen nucleophile. Common nitrogen sources include ammonia, which would directly form the primary amine, or sodium azide (B81097) (NaN₃). The azide route is often preferred as it avoids the potential for over-alkylation that can occur with ammonia. The resulting cyclobutyl azide is then cleanly reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. science.gov

A key consideration in this approach is the potential for competing elimination reactions (E1/E2) to form an alkene, especially given the strained nature of the cyclobutane ring and the tertiary nature of the substrate. The choice of a non-basic nucleophile (like azide) and carefully controlled reaction conditions can help to favor the desired substitution pathway. science.gov

Curtius, Hofmann, and Schmidt Rearrangements Applied to Precursors

Rearrangement reactions provide classic and effective pathways for converting carboxylic acids and their derivatives into primary amines, each with a one-carbon degradation. These methods are particularly useful for synthesizing this compound from an appropriate carboxylic acid or amide precursor.

Curtius Rearrangement: This versatile reaction involves the thermal decomposition of an acyl azide to form an isocyanate, which is then hydrolyzed to the primary amine. nih.govorganic-chemistry.org The synthesis would commence from 1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid. This acid is first converted to an acyl azide, typically via its acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide rearranges with the loss of nitrogen gas to yield 1-isocyanato-1-(4-ethoxyphenyl)cyclobutane. nih.gov Subsequent hydrolysis under acidic or basic conditions decarboxylates the intermediate carbamic acid to afford the final amine. organic-chemistry.org The retention of stereochemistry at the migrating carbon center is a key advantage of this method. nih.gov

Hofmann Rearrangement: The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom using a halogen (typically bromine) and a strong base. wikipedia.orgmasterorganicchemistry.com The precursor for this route is 1-(4-ethoxyphenyl)cyclobutane-1-carboxamide. The reaction proceeds by forming an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. wikipedia.org Similar to the Curtius rearrangement, this isocyanate is then hydrolyzed in the aqueous basic medium to yield this compound. wikipedia.orgnrochemistry.com While effective, the strongly basic conditions can limit its application with sensitive substrates. nrochemistry.com

Schmidt Reaction: The Schmidt reaction offers a direct conversion of a carboxylic acid to an amine using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgorganic-chemistry.org Starting with 1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid, protonation activates the carbonyl group for nucleophilic attack by the azide. wikipedia.orglibretexts.org The resulting intermediate rearranges, expelling nitrogen gas to form a protonated isocyanate, which is then hydrolyzed to the target amine. wikipedia.orglibretexts.org This reaction can also be applied to ketones; for instance, 1-(4-ethoxyphenyl)cyclobutanone could be converted to a lactam, which would require further steps to yield the desired amine. researchgate.net

Table 1: Comparison of Rearrangement Reactions for Amine Synthesis
ReactionPrecursorKey ReagentsIntermediateKey Features
Curtius Carboxylic AcidDPPA or SOCl₂ then NaN₃Acyl azide, IsocyanateMild conditions, high functional group tolerance. nih.govnih.gov
Hofmann Primary AmideBr₂, NaOHN-bromoamide, IsocyanateOne-pot reaction, but harsh basic conditions. wikipedia.orgnrochemistry.com
Schmidt Carboxylic AcidHN₃, H₂SO₄Acylium ion, IsocyanateDirect conversion, but uses toxic/explosive hydrazoic acid. wikipedia.orgorganic-chemistry.org

Mitsunobu Reaction Protocols

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups, including amines, through an Sₙ2 mechanism that results in the inversion of stereochemistry. missouri.eduorganic-chemistry.orgnih.gov To synthesize this compound, the precursor would be 1-(4-ethoxyphenyl)cyclobutanol.

The reaction is typically carried out using a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). alfa-chemistry.comhandwiki.org The PPh₃ and DEAD combine to form a phosphonium (B103445) intermediate that activates the alcohol's hydroxyl group, turning it into a good leaving group. organic-chemistry.org A suitable nitrogen nucleophile, such as phthalimide (B116566) or hydrazoic acid, can then displace the activated hydroxyl group. missouri.edu

Using Phthalimide: Following the Gabriel synthesis pathway, phthalimide acts as the nucleophile. The resulting N-(1-(4-ethoxyphenyl)cyclobutyl)phthalimide is then cleaved, often with hydrazine, to release the primary amine.

Using Hydrazoic Acid: Hydrazoic acid (HN₃) or an equivalent azide source can be used as the nucleophile to form an alkyl azide. This azide is subsequently reduced to the primary amine, commonly via a Staudinger reaction (using PPh₃ and water) or by catalytic hydrogenation.

Table 2: Representative Mitsunobu Reaction Protocol
StepReactantsReagentsSolventTypical ConditionsProduct
1 1-(4-ethoxyphenyl)cyclobutanol, PhthalimidePPh₃, DEADTHF0 °C to room temp.N-(1-(4-ethoxyphenyl)cyclobutyl)phthalimide
2 Intermediate from Step 1Hydrazine (NH₂NH₂)Ethanol (B145695)RefluxThis compound

Incorporation of the 4-Ethoxyphenyl Moiety

Another major synthetic approach involves forming the cyclobutane amine core first, followed by the introduction of the 4-ethoxyphenyl group, or constructing the aryl-cyclobutane bond as a key step.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. youtube.comyoutube.com A potential route to the target molecule would involve coupling a 1-(amino)-cyclobutane derivative with a 4-ethoxyphenyl-containing partner. For instance, a protected 1-aminocyclobutane-1-boronic acid ester could be coupled with 4-bromoethoxybenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃). Subsequent deprotection of the amine would yield the final product. The reaction is highly valued for its tolerance of a wide range of functional groups. mdpi.com

Stille, Heck, and Sonogashira Coupling Variants

These palladium-catalyzed reactions offer alternative C-C bond-forming strategies.

Stille Coupling: This reaction would involve coupling an organotin reagent, such as 1-(tributylstannyl)-1-(protected-amino)cyclobutane, with 4-bromoethoxybenzene. While versatile, the toxicity of organotin compounds is a significant drawback.

Heck Reaction: The Heck reaction typically couples an aryl halide with an alkene. nih.gov A plausible, though less direct, route could involve the arylation of a cyclobutene derivative with 4-bromoethoxybenzene, followed by functionalization of the double bond and conversion to the amine. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes. A Sonogashira coupling could be used to synthesize a precursor, such as 1-ethynyl-1-(4-ethoxyphenyl)cyclobutane, which would then require further transformations to install the amine group.

Electrophilic Aromatic Substitution Strategies

Friedel-Crafts reactions are classic examples of electrophilic aromatic substitution. khanacademy.org A practical approach would be the Friedel-Crafts acylation of ethoxybenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org This reaction would predominantly yield 1-(4-ethoxyphenyl)cyclobutanone due to the ortho, para-directing nature of the ethoxy group, with the para product favored due to reduced steric hindrance. The resulting ketone is a key intermediate that can be converted to the target amine via reductive amination . wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves treating the ketone with an ammonia source (like ammonium acetate) and a reducing agent (such as sodium cyanoborohydride or sodium triacetoxyborohydride) to form the amine directly. wikipedia.orgresearchgate.net

Phenol (B47542) Etherification Routes (e.g., Williamson Ether Synthesis)

If the synthesis starts from a phenol-containing precursor, the Williamson ether synthesis is the most direct method for introducing the ethyl group. masterorganicchemistry.comwikipedia.org This route would begin with a protected form of 1-(4-hydroxyphenyl)cyclobutan-1-amine. The phenolic hydroxyl group is deprotonated with a suitable base (e.g., sodium hydroxide (B78521) for the more acidic phenol, or a stronger base like sodium hydride) to form a phenoxide. utahtech.eduyoutube.com This nucleophilic phenoxide is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, in an Sₙ2 reaction to form the ether linkage. wikipedia.org Finally, removal of the amine protecting group affords this compound. This method is highly efficient and widely used for preparing asymmetrical ethers. francis-press.com

Table 3: Key Strategies for 4-Ethoxyphenyl Moiety Incorporation
MethodKey PrecursorsReagentsKey Bond Formed
Suzuki-Miyaura Coupling 1-Aminocyclobutane-1-boronic ester, 4-BromoethoxybenzenePd catalyst, BaseAryl-Cyclobutyl C-C
Friedel-Crafts Acylation Ethoxybenzene, Cyclobutanecarbonyl chlorideAlCl₃Aryl-Carbonyl C-C
Reductive Amination 1-(4-Ethoxyphenyl)cyclobutanone, Ammonia sourceNaBH₃CN or NaBH(OAc)₃Carbonyl C=O to C-NH₂
Williamson Ether Synthesis 1-(4-Hydroxyphenyl)cyclobutanamine (protected), Ethyl iodideBase (e.g., NaH, NaOH)Aryl O-Ethyl

Stereoselective Synthesis of this compound and its Enantiomers

The creation of a single, desired enantiomer of this compound requires sophisticated synthetic approaches that can control the three-dimensional arrangement of atoms. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, enzymatic resolution, and chiral pool synthesis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netwikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor, such as a cyclobutanone derivative, to direct the diastereoselective addition of a nitrogen-containing nucleophile.

One plausible route involves the condensation of 4-ethoxy-phenylcyclobutanone with a chiral amine, like (R)- or (S)-1-phenylethylamine, to form a chiral imine or enamine. sci-hub.se Nucleophilic addition to this intermediate, followed by removal of the auxiliary, would yield the enantiomerically enriched target amine. Evans' oxazolidinone auxiliaries, though more commonly used for alkylation and aldol (B89426) reactions, could also be adapted for the synthesis of precursors to the target molecule. researchgate.net The choice of auxiliary is critical and depends on factors such as the efficiency of the diastereoselective step, the ease of removal, and the potential for recovery. sci-hub.se

Table 1: Examples of Chiral Auxiliaries and Their Potential Application

Chiral Auxiliary Type Potential Application in Synthesis Expected Diastereomeric Excess (d.e.)
(R)-1-Phenylethylamine Chiral Amine Formation of a chiral imine from 1-(4-ethoxyphenyl)cyclobutanone, followed by diastereoselective reduction. 85-95%
Evans' Oxazolidinone Oxazolidinone Acylation and subsequent diastereoselective functionalization of a cyclobutane precursor. >98%

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering the potential for high enantioselectivity with only a small amount of a chiral catalyst. nih.gov For the synthesis of this compound, several catalytic strategies could be envisioned.

One approach is the asymmetric hydrogenation or transfer hydrogenation of a prochiral enamine or imine precursor derived from 1-(4-ethoxyphenyl)cyclobutanone. Chiral rhodium or iridium complexes with ligands such as BINAP or chiral phosphoramidites could catalyze the stereoselective reduction of the C=N double bond. amanote.com Another strategy involves the catalytic asymmetric amination of a suitable cyclobutane precursor. For instance, a transition-metal-catalyzed enantioselective amination of a silyl (B83357) enol ether of 1-(4-ethoxyphenyl)cyclobutanone could install the amine group with high stereocontrol. Organocatalysis also presents a viable option; chiral phosphoric acids or cinchona alkaloid derivatives have been used to catalyze the enantioselective addition of amines to carbonyl compounds. doi.org

Table 2: Potential Asymmetric Catalytic Methods

Reaction Type Catalyst System Substrate Expected Enantiomeric Excess (e.e.)
Asymmetric Hydrogenation [Rh(COD)2]BF4 / (R)-BINAP Prochiral imine of 1-(4-ethoxyphenyl)cyclobutanone 90-99%
Asymmetric Transfer Hydrogenation RuCl2[(S,S)-TsDPEN] Prochiral imine of 1-(4-ethoxyphenyl)cyclobutanone >95%

Enzymatic resolution is a technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture of a chiral compound. nih.gov For this compound, a kinetic resolution catalyzed by a lipase (B570770) could be an effective method. In this process, the racemic amine would be subjected to an acylation reaction in the presence of a lipase, such as Candida antarctica lipase B (CALB). organic-chemistry.org The enzyme would selectively acylate one enantiomer of the amine at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched amine from the acylated product. mdpi.com

The choice of acylating agent and solvent is crucial for achieving high enantioselectivity (E-value). researchgate.net Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated enantiomer. organic-chemistry.org This would involve combining the lipase-catalyzed resolution with a racemization catalyst.

Table 3: Lipases for Kinetic Resolution of Amines

Enzyme Acylating Agent Solvent Potential Outcome for Racemic this compound
Candida antarctica Lipase B (CALB) Isopropyl acetate Toluene High conversion and high e.e. of the unreacted amine and the acylated product.
Pseudomonas cepacia Lipase (PSL) Ethyl acetate Hexane (B92381) Moderate to high enantioselectivity.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov Terpenes, such as pinenes or carenes, possess chiral cyclobutane moieties and could potentially serve as starting points for the synthesis of this compound. univie.ac.atacs.org This approach would involve the chemical modification of the natural product to introduce the 4-ethoxyphenyl and amine functionalities while retaining the stereochemical integrity of the cyclobutane ring.

For example, a derivative of myrtenal, which contains a bicyclic system with a cyclobutane ring, could undergo a series of transformations, including ring-opening and functional group manipulations, to yield the target compound. While potentially offering a direct route to an enantiomerically pure product, this strategy can be limited by the availability of suitable starting materials and the need for extensive synthetic modifications.

Protecting Group Strategies for Amine and Hydroxyl Functionalities During Synthesis

In a multi-step synthesis, it is often necessary to protect reactive functional groups to prevent them from undergoing unwanted reactions. organic-chemistry.org For the synthesis of this compound, both the amine and the hydroxyl group of the ethoxy moiety (or a precursor) may require protection.

The primary amine can be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. slideshare.net These groups are stable under a wide range of reaction conditions and can be selectively removed. The Boc group is typically removed under acidic conditions, while the Cbz group is commonly cleaved by hydrogenolysis. wikipedia.org

The ethoxy group is generally stable, but if the synthesis starts from a 4-hydroxyphenyl precursor, the phenolic hydroxyl group would require protection. Common protecting groups for phenols include benzyl (B1604629) (Bn) ethers or silyl ethers like tert-butyldimethylsilyl (TBDMS). Benzyl ethers can be removed by hydrogenolysis, while silyl ethers are typically cleaved using fluoride (B91410) ion sources. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, would be advantageous in a complex synthesis. wikipedia.org

Table 4: Common Protecting Groups and Their Cleavage Conditions

Functional Group Protecting Group Abbreviation Cleavage Conditions
Amine tert-Butyloxycarbonyl Boc Acidic conditions (e.g., TFA, HCl)
Amine Benzyloxycarbonyl Cbz Hydrogenolysis (H2, Pd/C)
Hydroxyl (Phenol) Benzyl Bn Hydrogenolysis (H2, Pd/C)

Optimization of Reaction Conditions and Process Intensification for Scalable Synthesis

For the large-scale synthesis of this compound, optimization of reaction conditions and process intensification are critical for ensuring efficiency, safety, and cost-effectiveness. researchgate.net This involves a systematic study of reaction parameters such as temperature, concentration, catalyst loading, and reaction time to maximize yield and selectivity while minimizing by-product formation.

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. pharmasalmanac.comcetjournal.it The shift from traditional batch reactors to continuous flow chemistry is a key aspect of process intensification. pharmafeatures.com Flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters and enabling the use of highly exothermic or hazardous reactions under safer conditions. cetjournal.it For a stereoselective synthesis, maintaining precise temperature control is often crucial for achieving high levels of enantioselectivity, which can be more readily accomplished in a continuous flow setup. labiotech.eu The implementation of in-line analytical techniques can provide real-time monitoring of the reaction, further enhancing process control and optimization.

Table 5: Parameters for Optimization and Process Intensification

Parameter Batch Processing Considerations Continuous Flow Advantages
Temperature Potential for hot spots and temperature gradients. Precise temperature control, improved heat dissipation.
Mixing Can be inefficient, leading to localized concentration differences. Efficient and rapid mixing.
Reaction Time Typically longer, defined by the batch cycle. Shorter residence times, higher throughput.
Safety Larger volumes of hazardous materials. Smaller reactor volumes, inherently safer.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 4 Ethoxyphenyl Cyclobutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the carbon-hydrogen framework, identify functional groups, and probe the spatial relationships between atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Interpretation for Aromatic, Aliphatic, and Amine Protons

The ¹H NMR spectrum of 1-(4-Ethoxyphenyl)cyclobutan-1-amine is expected to show distinct signals corresponding to the three main parts of the molecule: the p-substituted aromatic ring, the ethoxy and cyclobutane (B1203170) aliphatic groups, and the primary amine group.

Aromatic Protons: The 1,4-disubstituted (para) benzene (B151609) ring gives rise to a characteristic AA'BB' splitting pattern. The two protons ortho to the ethoxy group (H-2') are chemically equivalent, as are the two protons ortho to the cyclobutane group (H-3'). This results in two signals, each integrating to 2H, appearing as doublets in the aromatic region, typically between δ 6.8 and 7.4 ppm.

Aliphatic Protons: The ethoxy group protons will appear as a quartet for the methylene (B1212753) group (-OCH₂-) due to coupling with the adjacent methyl protons, expected around δ 4.0 ppm. The terminal methyl protons (-CH₃) will appear as a triplet around δ 1.4 ppm. The cyclobutane ring protons are expected to show complex multiplet patterns between δ 1.6 and 2.5 ppm. acs.orgnih.gov Due to the chiral center at C1, the protons on the C2 and C4 methylene groups are diastereotopic, leading to further complexity in their signals.

Amine Protons: The two protons of the primary amine (-NH₂) typically appear as a broad singlet. jove.com Its chemical shift is highly variable (δ 0.5-5.0 ppm) and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org The presence of this signal can be confirmed by a D₂O exchange experiment, which would cause the peak to disappear from the spectrum. jove.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (ortho to -O) ~6.8-7.0 Doublet 2H
Aromatic (ortho to -C) ~7.1-7.4 Doublet 2H
Ethoxy (-OCH₂-) ~4.0 Quartet 2H
Ethoxy (-CH₃) ~1.4 Triplet 3H
Cyclobutane (-CH₂-) ~1.6-2.5 Multiplets 6H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, ten distinct carbon signals are anticipated.

Aromatic Carbons: Four signals are expected in the aromatic region (δ 110-160 ppm). The carbon atom bonded to the oxygen of the ethoxy group (C-4') will be the most downfield, while the carbon bearing the cyclobutyl-amine group (C-1') will also be significantly downfield. The two sets of equivalent methine carbons (C-2' and C-3') will appear within the typical aromatic range. oregonstate.edu

Aliphatic Carbons: The ethoxy group will show two signals: the -OCH₂- carbon around δ 60-70 ppm and the -CH₃ carbon around δ 15 ppm. libretexts.org In the cyclobutane ring, the quaternary carbon (C-1) attached to both the aromatic ring and the nitrogen atom will be deshielded and is expected in the δ 50-65 ppm range. libretexts.org The three methylene carbons of the cyclobutane ring (C-2, C-3, C-4) will appear in the upfield aliphatic region, typically between δ 15 and 40 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (C-O) ~155-160
Aromatic (C-C) ~130-140
Aromatic (CH) ~125-130
Aromatic (CH) ~114-120
Ethoxy (-OCH₂) ~63
Cyclobutane (Quaternary C-N) ~50-65
Cyclobutane (-CH₂) ~30-40
Cyclobutane (-CH₂) ~15-25

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations. acs.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include those between the adjacent aromatic protons, between the ethoxy -OCH₂- and -CH₃ protons, and within the complex, coupled system of the cyclobutane ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals for the aromatic CH, ethoxy, and cyclobutane CH₂ groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (2-3 bonds). Expected key correlations would include:

From the cyclobutane protons (H-2) to the quaternary carbon (C-1) and the aromatic ipso-carbon (C-1').

From the aromatic protons (H-3') to the quaternary carbon (C-1).

From the ethoxy methylene protons to the aromatic carbon C-4'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be instrumental in confirming the three-dimensional structure, showing correlations between the protons on the cyclobutane ring and the ortho-protons of the phenyl ring, helping to define the molecule's preferred conformation. nih.gov

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Amine Characterization

While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR provides direct information about the electronic environment of the nitrogen atom. huji.ac.il For a primary aliphatic amine like the one in this molecule, the ¹⁵N chemical shift is expected to fall within the range of 0 to 60 ppm relative to liquid ammonia (B1221849). science-and-fun.deresearchgate.net The precise chemical shift can be influenced by solvent, pH, and hydrogen bonding, providing insights into intermolecular interactions. researchgate.net Heteronuclear correlation techniques like ¹H-¹⁵N HMBC can be used to correlate the amine protons directly to the nitrogen nucleus, confirming its assignment. researchgate.net

Advanced NMR Solvent Effects and Temperature Studies

Probing the molecule's behavior under different conditions can yield further structural insights.

Solvent Effects: Recording NMR spectra in different deuterated solvents (e.g., non-polar C₆D₆, polar aprotic Acetone-d₆, and polar protic CD₃OD) can help resolve overlapping signals and provide information on solute-solvent interactions. researchgate.net Aromatic solvents like benzene-d₆ often induce noticeable upfield shifts for protons situated near the aromatic ring of the solvent (Anisotropic Solvent-Induced Shift). The chemical shift and shape of the -NH₂ proton signal are particularly sensitive to the hydrogen-bonding capability of the solvent. researchgate.netacs.org

Temperature Studies: Variable Temperature (VT) NMR can be used to study dynamic processes. For instance, cooling the sample may slow down the rate of proton exchange of the -NH₂ group, potentially leading to a sharpening of its signal and the resolution of coupling to adjacent protons. It could also provide information on the conformational dynamics of the cyclobutane ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. As a primary amine, the molecule is expected to exhibit two distinct N-H stretching bands (one asymmetric, one symmetric) in the 3300-3500 cm⁻¹ region. quora.comwpmucdn.com Other key expected absorptions include C-H stretches for aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) protons, aromatic C=C stretching bands around 1610 and 1510 cm⁻¹, a strong C-N stretching vibration for the aliphatic amine between 1000-1250 cm⁻¹, and a very strong asymmetric C-O-C stretch for the aryl alkyl ether around 1250 cm⁻¹. blogspot.comspectroscopyonline.comlibretexts.orgorgchemboulder.com An N-H bending ("scissoring") vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, are often strong in Raman spectra. The C-C framework of the cyclobutane ring and other symmetric, less polar bonds would also be expected to produce characteristic Raman signals, aiding in a comprehensive vibrational analysis. ias.ac.in

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique Intensity
N-H Stretch (asymmetric & symmetric) 3300-3500 IR Medium (two bands)
C-H Stretch (Aromatic) 3000-3100 IR, Raman Medium
C-H Stretch (Aliphatic) 2850-2980 IR, Raman Strong
C=C Stretch (Aromatic Ring) 1610, 1510 IR, Raman Strong-Medium
N-H Bend (Scissoring) 1580-1650 IR Medium-Strong
C-O-C Stretch (Asymmetric Aryl-Alkyl) ~1250 IR Very Strong
C-N Stretch (Aliphatic) 1000-1250 IR Medium-Weak

Characteristic Vibrational Frequencies of Amine, Ether, Aromatic, and Cyclobutane Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the primary amine, the aromatic ether, the p-disubstituted benzene ring, and the cyclobutane ring.

Amine Moiety (-NH₂): Primary amines exhibit two distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. spectroscopyonline.comprojectguru.in Another key vibration is the N-H scissoring (bending) mode, which appears in the 1650-1580 cm⁻¹ range. spectroscopyonline.comwikieducator.orgorgchemboulder.com A broad N-H wagging band can also be observed between 910-665 cm⁻¹. wikieducator.orgorgchemboulder.com

Ether Moiety (Ar-O-CH₂): Aromatic ethers are characterized by two strong C-O stretching bands. spectroscopyonline.com The asymmetric C-O-C stretch typically appears at a higher wavenumber, between 1275-1200 cm⁻¹, while the symmetric stretch is found in the 1075-1020 cm⁻¹ region. udel.edu

Aromatic Moiety (p-disubstituted benzene): The aromatic ring gives rise to several characteristic absorptions. These include aromatic C-H stretching vibrations, which are typically weak and appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). wikieducator.org Carbon-carbon stretching vibrations within the ring occur in the 1600-1400 cm⁻¹ region. udel.edu Strong C-H out-of-plane bending vibrations are highly indicative of the substitution pattern; for a 1,4-disubstituted (para) ring, a strong band is expected in the 860-800 cm⁻¹ range.

Cyclobutane Moiety (-C₄H₈-): The aliphatic cyclobutane ring will show C-H stretching vibrations in the 3000-2850 cm⁻¹ range. The CH₂ scissoring vibration is expected around 1465 cm⁻¹. The strained ring structure of cyclobutane can also lead to characteristic skeletal vibrations in the fingerprint region of the spectrum.

Table 1: Predicted Characteristic IR Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3500 - 3300 (two bands)Medium
N-H Scissoring (Bend)1650 - 1580Medium to Strong
N-H Wag910 - 665Broad, Strong
Aromatic Ether (Ar-O-R)Asymmetric C-O-C Stretch1275 - 1200Strong
Symmetric C-O-C Stretch1075 - 1020Strong
Aromatic Ring (p-disubstituted)C-H Stretch3100 - 3000Weak
C=C Ring Stretch~1600 & ~1500Medium
C-H Out-of-Plane Bend860 - 800Strong
Cyclobutane RingC-H Stretch3000 - 2850Medium
CH₂ Scissoring~1465Medium

Hydrogen Bonding Interactions and Polymorphism Analysis by IR

The primary amine group in this compound can act as both a hydrogen bond donor and acceptor. In the condensed phase (solid or neat liquid), intermolecular hydrogen bonding significantly affects the position and shape of the N-H stretching bands. Compared to the gas phase, these bands will appear broader and shifted to lower frequencies (e.g., 3400-3200 cm⁻¹). libretexts.org The extent of this shift provides qualitative information about the strength of the hydrogen bonding network in the sample.

Polymorphism, the ability of a compound to exist in two or more crystalline forms, can be effectively studied using solid-state IR spectroscopy. Different polymorphs will have distinct crystal lattice structures and intermolecular interactions, including hydrogen bonding. These differences result in observable changes in the IR spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), where skeletal vibrations and bending modes are sensitive to the molecule's environment. Variations in the N-H and C-O stretching regions can also provide clear evidence of different polymorphic forms.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to within 5 ppm). nih.govresearchgate.net This precision allows for the determination of the exact mass of the molecular ion, which can be used to calculate its unique elemental composition. For this compound, the molecular formula is C₁₂H₁₇NO. uni.lu HRMS would be used to confirm this by matching the experimentally measured exact mass of the molecular ion to the calculated theoretical mass.

Molecular Formula: C₁₂H₁₇NO

Calculated Monoisotopic Mass: 191.13101 Da

Expected [M+H]⁺ ion in HRMS: 192.13829 Da

An experimentally observed mass that matches this theoretical value to within a few parts per million provides strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion (e.g., the molecular ion or a protonated molecule) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This provides detailed information about the molecule's connectivity. For this compound, the fragmentation is expected to be directed by the amine and ether functional groups.

Key fragmentation pathways would likely include:

Alpha-Cleavage: The bond between the cyclobutane ring and the aromatic ring is a likely site for cleavage, as is the C-C bond adjacent to the nitrogen atom within the ring. Alpha-cleavage next to the amine is a dominant fragmentation pathway for aliphatic amines. libretexts.orglibretexts.org

Loss of Ethylene (B1197577): Cleavage of the ether group can occur via the loss of an ethylene molecule (C₂H₄, 28 Da) from the ethoxy group, resulting in a hydroxyphenyl derivative.

Ring Opening/Cleavage of Cyclobutane: The strained cyclobutane ring can undergo cleavage, potentially leading to the loss of ethylene or other small neutral molecules. youtube.com

Table 2: Plausible MS/MS Fragments of Protonated this compound ([M+H]⁺ = 192.14 m/z)

Proposed Fragment StructureNeutral LossFragment m/z (Da)
[M+H - NH₃]⁺NH₃ (Ammonia)175.13
[M+H - C₂H₄]⁺ (Loss from ethoxy group)C₂H₄ (Ethylene)164.10
[M+H - C₄H₇N]⁺ (Cleavage of amine-cyclobutane)C₄H₇N123.08
[C₈H₉O]⁺ (Ethoxyphenyl cation)C₄H₈N121.06
[C₆H₈N]⁺ (Aminocyclobutane cation)C₆H₅O₂94.07

Ionization Techniques (ESI, APCI, EI) and Their Applicability

The choice of ionization technique is critical for successful mass spectrometric analysis.

Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules. ESI would be highly suitable for this compound, readily forming the protonated molecular ion [M+H]⁺ in positive ion mode, making it perfect for subsequent HRMS and MS/MS analysis, particularly when coupled with liquid chromatography (LC).

Atmospheric Pressure Chemical Ionization (APCI): Another relatively soft ionization technique suitable for less polar compounds than ESI. APCI could also be effectively used to generate the [M+H]⁺ ion of this compound.

Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. While the molecular ion peak might be weak or absent, the resulting fragmentation pattern provides a reproducible "fingerprint" that is valuable for structural confirmation and library matching, especially in gas chromatography-mass spectrometry (GC-MS) setups.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govresearchgate.net By diffracting X-rays off a single crystal of the compound, one can determine the precise spatial coordinates of each atom, yielding accurate information on bond lengths, bond angles, and torsional angles.

For this compound, a successful crystallographic analysis would:

Unambiguously confirm the molecular constitution and connectivity.

Reveal the conformation of the cyclobutane ring, which is typically puckered rather than planar.

Detail the intermolecular interactions in the crystal lattice, such as the hydrogen bonding network formed by the primary amine groups.

Determine the absolute stereochemistry. Since the C1 carbon of the cyclobutane ring is a stereocenter (when unsubstituted), the compound is chiral. If a single enantiomer is crystallized, or if it is crystallized as a salt with a chiral counter-ion, X-ray crystallography can determine its absolute configuration (R or S).

The successful application of this technique is contingent upon the ability to grow a single crystal of suitable size and quality, which can often be a challenging and rate-limiting step in the analysis. nih.gov

Crystal Growth and Quality Assessment

The successful application of X-ray crystallography for the structural determination of this compound is contingent upon the availability of high-quality single crystals. The growth of such crystals is a meticulous process influenced by several factors including purity of the compound, choice of solvent, and the crystallization technique employed.

Several methods are commonly utilized for growing single crystals of organic compounds. Slow evaporation is a straightforward and widely used technique where the compound is dissolved in a suitable solvent to create a saturated or near-saturated solution. rochester.edu The solution is then allowed to stand undisturbed, and as the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals. For this compound, solvents in which it is moderately soluble would be ideal candidates. rochester.edu

Another effective method is slow cooling, which is particularly useful when the compound's solubility is significantly dependent on temperature. A saturated solution is prepared at an elevated temperature and then gradually cooled, reducing the solubility and promoting crystal growth. ufl.edu The rate of cooling is a critical parameter that must be controlled to prevent the formation of polycrystalline material.

Vapor diffusion is a technique where a solution of the compound is placed in a sealed container with a second solvent (the anti-solvent) in which the compound is insoluble but which is miscible with the primary solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

The quality of the grown crystals is paramount for successful X-ray diffraction analysis. Visual inspection under a microscope is the initial step in assessing crystal quality. High-quality crystals are typically transparent, have well-defined faces, and are free from visible cracks or defects. The size of the crystal is also important, with dimensions in the range of 0.1 to 0.5 mm being suitable for most modern diffractometers.

Diffraction Data Collection and Refinement Protocols

Once a suitable single crystal of this compound is obtained, X-ray diffraction is employed to determine its three-dimensional atomic structure. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of reflections at various intensities, is collected using a detector.

The collected data is then processed to determine the unit cell parameters, space group, and the intensities of the reflections. The unit cell is the basic repeating unit of the crystal lattice, and its dimensions (a, b, c, α, β, γ) provide initial information about the crystal system. The space group describes the symmetry of the crystal lattice.

The following table illustrates a hypothetical set of crystal data and structure refinement parameters for this compound, based on typical values for similar organic compounds.

Parameter Value
Empirical formulaC12H17NO
Formula weight191.27
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 15.456(6) Å, β = 105.2(1)°
c = 7.891(3) Å, γ = 90°
Volume1190.1(8) ų
Z4
Density (calculated)1.068 Mg/m³
Absorption coefficient0.068 mm⁻¹
F(000)416
Crystal size0.30 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Reflections collected5432
Independent reflections2450 [R(int) = 0.045]
Completeness to theta = 28.00°99.5 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2450 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.052, wR2 = 0.135
R indices (all data)R1 = 0.068, wR2 = 0.148
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Note: This data is illustrative and not based on a published crystal structure of this compound.

The structural solution is typically found using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using least-squares methods to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor, with lower values indicating a better fit.

Intermolecular Interactions and Packing Arrangements in the Crystal Lattice

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role in its crystal packing.

The primary amine group (-NH2) is a strong hydrogen bond donor, and it is likely to form hydrogen bonds with acceptor atoms on neighboring molecules. The oxygen atom of the ethoxy group (-OCH2CH3) can act as a hydrogen bond acceptor. These N-H···O hydrogen bonds are a significant directional force that can lead to the formation of specific motifs such as chains or dimers within the crystal structure.

The interplay of these different intermolecular forces determines the final three-dimensional arrangement of the molecules in the crystal. The analysis of these interactions provides valuable insights into the physicochemical properties of the solid state, such as melting point and solubility.

Computational Chemistry and Theoretical Studies of 1 4 Ethoxyphenyl Cyclobutan 1 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations serve as a powerful tool for elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1-(4-ethoxyphenyl)cyclobutan-1-amine, these methods provide insights into its stable conformations and electronic landscape.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules by finding the lowest energy arrangement of its atoms. nih.gov The process of geometry optimization systematically adjusts the atomic coordinates to locate a stationary point on the potential energy surface, which corresponds to an energy minimum. For this compound, a common approach would involve using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to provide a good balance between accuracy and computational cost. nih.govnih.gov

The optimization process would yield the equilibrium geometry, providing precise data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level) This data is illustrative and represents typical values for similar chemical structures.

Parameter Description Value
Bond Lengths (Å)
C-N Amine C-N bond 1.47 Å
C-C (ring) Average cyclobutane (B1203170) C-C bond 1.55 Å
C-C (aryl-cyclo) Phenyl to cyclobutane C-C bond 1.52 Å
C-O (ethoxy) Phenyl C-O ether bond 1.37 Å
O-C (ethoxy) Ether O-C ethyl bond 1.43 Å
**Bond Angles (°) **
C-N-H Amine bond angle 109.5°
C-C-C (ring) Average cyclobutane internal angle 88.5°
C(aryl)-C(cyclo)-N Angle around the quaternary carbon 112.0°

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are based on first principles without the use of empirical parameters. These calculations provide a detailed description of the molecule's electronic configuration, including the energies and shapes of its molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxyphenyl ring, while the LUMO may be distributed across the aromatic system and the amine group.

The flexibility of this compound arises from the puckering of the cyclobutane ring and the rotation around single bonds connecting the substituents. The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. acs.org Conformational analysis involves mapping the potential energy surface by systematically changing key dihedral angles to identify the most stable conformers.

The two primary sources of conformational variability are the puckering of the cyclobutane ring and the rotation of the ethoxyphenyl group relative to the cyclobutane. The energy landscape would reveal the global minimum energy conformer as well as other local minima and the energy barriers separating them.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound This data is illustrative and based on general principles of conformational analysis.

Conformer Description Relative Energy (kcal/mol)
1 Global Minimum (puckered ring, anti-periplanar ethoxy group) 0.00
2 Local Minimum (puckered ring, syn-periplanar ethoxy group) 1.5

Spectroscopic Property Prediction from Computational Models

Computational models are instrumental in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. manchester.ac.uk These calculations are typically performed on the DFT-optimized geometry of the molecule. nih.gov

The predicted chemical shifts are obtained by calculating the isotropic magnetic shielding tensors for each nucleus and referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions can help in assigning peaks in an experimental spectrum to specific atoms in the molecule.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is illustrative and represents plausible chemical shifts for the described structure.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethoxy -CH₂- 4.01 63.5
Ethoxy -CH₃ 1.40 14.8
Aromatic C-H (ortho to OEt) 6.85 114.5
Aromatic C-H (meta to OEt) 7.25 128.0
Aromatic C (ipso to OEt) - 158.0
Aromatic C (ipso to cyclo) - 135.0
Cyclobutane -CH₂- (alpha) 2.50 35.0
Cyclobutane -CH₂- (beta) 2.10 15.0

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations determine the normal modes of vibration and their corresponding frequencies. The intensities of the IR and Raman bands are also calculated, which helps in distinguishing between different vibrational modes. researchgate.netustc.edu.cn

The calculations are performed at the optimized geometry, and the results are often scaled by an empirical factor to better match experimental data. The predicted spectra can be used to assign the absorption bands in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional vibrations.

Table 4: Hypothetical Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound This data is illustrative and based on typical vibrational frequencies for organic molecules.

Frequency (cm⁻¹) Intensity (IR/Raman) Assignment
3350-3450 Medium / Weak N-H stretching (amine)
2850-3000 Strong / Strong C-H stretching (aliphatic and aromatic)
1610 Strong / Strong C=C stretching (aromatic ring)
1515 Strong / Strong C=C stretching (aromatic ring)
1245 Strong / Medium C-O stretching (aryl ether)

Lack of Publicly Available Research Hinders Detailed Computational Analysis of this compound

The planned investigation into the compound's computational profile, which was to include transition state characterization, frontier molecular orbital (FMO) analysis, and cyclobutane ring strain energy calculations, could not be conducted due to the absence of relevant published studies. Similarly, information regarding molecular dynamics simulations to understand its solvent interactions and dynamic behavior is not present in the available literature. Furthermore, the development of QSAR and QSPR models, which relies on the availability of experimental data and structural descriptors, has not been documented for this specific molecule.

While the structural components of this compound, such as the ethoxyphenyl group, the cyclobutane ring, and the amine functional group, are well-understood in general organic and computational chemistry, the specific combination and interactions within this particular molecule have not been the subject of detailed public research. Theoretical studies of this nature are typically highly specific and resource-intensive, often conducted as part of proprietary drug discovery programs or targeted academic research projects, the results of which may not be publicly disseminated.

Consequently, the creation of a detailed article with the requested in-depth data tables and research findings on the computational chemistry of this compound is not feasible at this time. The absence of foundational research on this specific compound prevents a scientifically accurate and verifiable response to the query.

Lack of Publicly Available Computational Studies on the Chemical Reactivity of this compound

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the publicly available research concerning the theoretical and computational analysis of this compound. Specifically, there are no published studies that detail the prediction of its chemical reactivity parameters through computational chemistry methods.

Chemical reactivity parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, electron affinity, global hardness, and electrophilicity index, are fundamental in understanding and predicting the behavior of a molecule in chemical reactions. These parameters are typically determined using quantum chemical calculations, such as Density Functional Theory (DFT).

While the principles of computational chemistry and the methodologies for calculating these reactivity descriptors are well-established, their application to every specific chemical compound is not guaranteed to be present in the public domain. For this compound, the necessary computational studies to generate data for its reactivity profile have not been published or are not accessible in the searched scientific databases.

Consequently, it is not possible to provide detailed research findings or data tables for the "Prediction of Chemical Reactivity Parameters" for this specific compound as the foundational research is not available. The generation of scientifically accurate and verifiable data for this section would require conducting novel computational chemistry research on the molecule.

Chemical Reactivity and Reaction Mechanisms of 1 4 Ethoxyphenyl Cyclobutan 1 Amine

Amine Functional Group Reactivity

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a Brønsted-Lowry base. This inherent reactivity allows 1-(4-Ethoxyphenyl)cyclobutan-1-amine to participate in a wide array of chemical transformations.

Nucleophilic Acyl Substitution Reactions (e.g., Amide Formation, Sulfonamide Formation)

Nucleophilic acyl substitution is a fundamental reaction class for primary amines, providing pathways to form stable amide and sulfonamide linkages. This process involves the attack of the amine's lone pair on the electrophilic carbonyl or sulfonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org

Amide Formation: In the presence of a carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), this compound readily forms the corresponding N-substituted amide. The reaction with an acyl chloride, for instance, proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the stable amide product. youtube.comuomustansiriyah.edu.iq To neutralize the HCl byproduct, a base like pyridine (B92270) is often added. uomustansiriyah.edu.iq

Sulfonamide Formation: Similarly, reaction with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base yields a sulfonamide. wikipedia.orgorganic-chemistry.org This reaction, known as the Hinsberg test, can also be used to distinguish between primary, secondary, and tertiary amines. wikipedia.org The resulting sulfonamide of a primary amine is acidic and will dissolve in aqueous alkali.

Table 1: Nucleophilic Acyl Substitution Reactions of this compound
Reaction TypeReagentGeneral ConditionsExpected Product
Amide FormationAcetyl ChlorideInert solvent (e.g., DCM), presence of a non-nucleophilic base (e.g., pyridine)N-(1-(4-Ethoxyphenyl)cyclobutyl)acetamide
Sulfonamide FormationBenzenesulfonyl ChlorideAqueous base (e.g., NaOH) or tertiary amine base (e.g., triethylamine) in an inert solventN-(1-(4-Ethoxyphenyl)cyclobutyl)benzenesulfonamide

Alkylation and Acylation Reactions of the Amine

Alkylation: The nitrogen of this compound can be alkylated by reaction with alkyl halides. This is a nucleophilic substitution reaction where the amine acts as the nucleophile. However, polyalkylation is a common issue, leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.orgunizin.org To favor monoalkylation, a large excess of the amine can be used.

Acylation: As discussed in the context of amide formation, acylation with acyl chlorides or anhydrides is a more controlled reaction that typically proceeds to give the mono-acylated product in high yield. youtube.comyoutube.com

Table 2: Alkylation and Acylation of this compound
Reaction TypeReagentGeneral ConditionsExpected Product(s)
AlkylationMethyl IodidePolar solvent; potential for over-alkylationN-methyl-1-(4-ethoxyphenyl)cyclobutan-1-amine, N,N-dimethyl-1-(4-ethoxyphenyl)cyclobutan-1-amine, and quaternary ammonium salt
AcylationAcetic AnhydrideOften neat or in a polar aprotic solvent, may require a catalyst or baseN-(1-(4-Ethoxyphenyl)cyclobutyl)acetamide

Oxidation and Reduction Pathways of the Amine

The amine functional group is susceptible to oxidation, though the outcomes can be complex and are often dependent on the specific oxidizing agent used. Strong oxidants can lead to the formation of nitro compounds or even cleavage of the C-N bond. Milder oxidation might yield imines or oximes if a suitable carbonyl precursor were available.

Conversely, the primary amine group itself is already in a reduced state. Therefore, "reduction" in this context typically refers to reductive amination, a process where an amine is formed from a ketone or aldehyde. For this compound, which is already an amine, this is more relevant to its synthesis than its subsequent reactions. However, related reductive processes can be considered, such as the reduction of an imine formed from this amine.

Formation of Imines and Enamines from the Amine

This compound, as a primary amine, can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. youtube.comyoutube.comyoutube.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comchemistrysteps.com The reaction is reversible and can be driven to completion by removing water from the reaction mixture. masterorganicchemistry.com

Enamines are formed from the reaction of secondary amines with aldehydes or ketones. chemistrysteps.commasterorganicchemistry.com Therefore, this compound itself does not form an enamine directly. However, if it were first mono-alkylated to a secondary amine, that product could then undergo reaction with a carbonyl compound to form an enamine. masterorganicchemistry.com

Table 3: Imine Formation from this compound
Carbonyl CompoundGeneral ConditionsExpected Imine Product
AcetoneMild acid catalyst (e.g., toluenesulfonic acid), removal of water (e.g., Dean-Stark apparatus)N-(1-(4-Ethoxyphenyl)cyclobutyl)propan-2-imine
BenzaldehydeMild acid catalyst, azeotropic removal of waterN-(1-(4-Ethoxyphenyl)cyclobutyl)-1-phenylmethanimine

Reactivity of the Cyclobutane (B1203170) Ring System

The cyclobutane ring, while more stable than its three-membered counterpart, cyclopropane (B1198618), still possesses significant ring strain (approximately 26 kcal/mol). This strain energy can be released in ring-opening reactions, which can be initiated by various means.

Ring-Opening Reactions under various conditions (e.g., Thermal, Photochemical, Catalytic)

Thermal Ring-Opening: Under thermal conditions, cyclobutanes can undergo ring-opening reactions. For substituted cyclobutenes, this often occurs via a conrotatory process to form a conjugated diene. masterorganicchemistry.comlibretexts.orgresearchgate.netwikipedia.org While this compound is a saturated cyclobutane, high temperatures could potentially lead to homolytic cleavage of a C-C bond, initiating radical chain reactions. The specific products would depend on the subsequent reaction pathways of the resulting diradical intermediate.

Photochemical Ring-Opening: Photochemical energy can also be used to induce ring-opening. nih.gov In substituted cyclobutenes, photochemical ring-opening typically proceeds in a disrotatory fashion. masterorganicchemistry.com For saturated cyclobutanes like the title compound, UV irradiation could promote the molecule to an excited state, potentially leading to C-C bond cleavage. rsc.orgnih.govrsc.org The presence of the aromatic ring could also play a role in absorbing UV light and transferring energy to the cyclobutane ring.

Catalytic Ring-Opening: Transition metal catalysts are known to promote the ring-opening of strained carbocycles. nih.govrsc.org For instance, silver-catalyzed reactions have been shown to facilitate the C-C bond cleavage of cyclobutanols. While specific studies on this compound are not prevalent, it is conceivable that appropriate metal catalysts could induce ring-opening, potentially leading to the formation of linear alkyl chains or other rearranged products. The reaction pathway would be highly dependent on the nature of the catalyst and the reaction conditions.

Table 4: Potential Ring-Opening Reactions of the Cyclobutane Ring
ConditionGeneral MechanismPotential Outcome
ThermalHomolytic C-C bond cleavageFormation of diradical intermediates, leading to a mixture of rearranged products.
PhotochemicalExcitation to a higher energy state followed by C-C bond cleavageFormation of diradical intermediates, potentially leading to different product distributions than thermal reactions.
CatalyticOxidative addition of a C-C bond to a metal centerFormation of metallacyclic intermediates, leading to controlled ring-opening and functionalization.

Cyclobutane Ring Functionalization (e.g., C-H Activation, Halogenation)

The cyclobutane ring, while generally less reactive than more strained systems like cyclopropane, possesses C-H bonds that can be functionalized under specific conditions. The C-H bonds in a cyclobutane ring have greater s-character and are typically stronger than those in unstrained alkanes, making their activation a significant challenge. nih.gov

C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of saturated rings. For arylcyclobutanes, functionalization can potentially occur at the benzylic C1 position or the methylene (B1212753) C2/C3 positions. The C1 position is electronically activated by the adjacent aromatic ring, making it a preferred site for reactions involving carbocationic or radical intermediates. However, in this compound, the C1 position is a quaternary carbon and lacks a hydrogen atom, precluding direct C-H activation at this site.

Therefore, functionalization is directed towards the methylene groups at C2 and C3. Research on analogous 1-arylcyclobutane systems has demonstrated that catalyst selection can precisely control the site of functionalization. nih.gov For instance, rhodium(II) catalysts have been employed to achieve regiodivergent C-H functionalization.

C3-Position Functionalization: Sterically demanding rhodium catalysts, such as Rh₂(S-2-Cl-5-BrTPCP)₄, react preferentially at the most accessible secondary C-H bonds at the C3 position. nih.gov

Directed Functionalization: In related systems, the amine group itself can act as a directing group. Palladium-catalyzed reactions, often guided by a coordinating group, can achieve γ-C–H activation, corresponding to the C3 position of the cyclobutane ring relative to the amine's nitrogen atom. nih.govchemrxiv.org This approach simplifies the construction of functionalized aminomethyl-strained cycloalkanes. nih.gov

A summary of catalyst-controlled C-H functionalization is presented below.

Table 1: Catalyst-Controlled C-H Functionalization of Arylcyclobutanes

Catalyst Family Typical Reagent Target Position Controlling Factors Reference
Rhodium(II) Carboxylates Aryldiazoacetates C3 (Methylene) Catalyst Sterics, Accessibility of C-H bond nih.gov

Halogenation: Halogenation of the cyclobutane ring can be achieved via a free-radical mechanism, typically initiated by UV light or heat. wikipedia.org This reaction is characteristic of alkanes and involves the substitution of a hydrogen atom with a halogen. wikipedia.orgucr.edu For this compound, the reaction would proceed at the C2 and C3 methylene positions.

The mechanism involves three steps:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Br₂) by UV light to form two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from a C-H bond on the cyclobutane ring, forming a cyclobutyl radical and H-X. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical.

Termination: Combination of any two radical species.

Free-radical halogenation is often unselective, potentially leading to a mixture of mono-, di-, and poly-halogenated products at the C2 and C3 positions. wikipedia.org However, the benzylic position (C1) is a quaternary center and thus not susceptible to this reaction. The relative reactivity of C-H bonds in free-radical bromination is tertiary > secondary > primary, suggesting that the secondary hydrogens on the cyclobutane ring are viable sites for substitution.

Stereochemical Implications of Cyclobutane Ring Reactivity

The stereochemistry of the cyclobutane ring significantly influences its reactivity and the stereochemical outcome of its functionalization. The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. nih.gov This puckering results in two distinct positions for substituents: axial and equatorial.

Reactions such as catalyst-controlled C-H functionalization are highly sensitive to this geometry.

Diastereoselectivity: The approach of a bulky catalyst or reagent is often favored from the less sterically hindered face of the ring. Reactions at the C3 position are expected to occur at the equatorial C-H bond, as this is more accessible. nih.gov Depending on the conformation of the aryl substituent, this can lead to the preferential formation of either cis or trans disubstituted products. nih.gov

Enantioselectivity: The use of chiral catalysts enables enantioselective C-H functionalization. For instance, palladium-catalyzed C-H arylation guided by the native tertiary amine functionality, in conjunction with a chiral N-acetyl amino acid ligand, can forge carbon-aryl bonds with excellent enantiomeric ratios. nih.govchemrxiv.org Computational studies reveal that the origin of enantioselectivity arises from the minimization of steric interactions within the transition state structure formed between the substrate and the chiral catalyst complex. chemrxiv.org The defined exit vectors of the rigid cyclobutane scaffold make it an ideal candidate for probing distinct spatial environments in an enantioselective manner. nih.gov

The stereochemistry at the cyclobutane ring has been shown to have a significant effect on the biological activity of related drug candidates, underscoring the importance of stereocontrolled synthetic methods. nih.gov

Reactivity of the 4-Ethoxyphenyl Moiety

The 4-ethoxyphenyl group is an electron-rich aromatic system, and its reactivity is dominated by electrophilic aromatic substitution (EAS) reactions. The ether linkage also presents a site for potential cleavage under harsh conditions.

Electrophilic Aromatic Substitution (EAS) Reactions (e.g., Nitration, Halogenation, Sulfonation)

The aromatic ring in this compound contains two substituents: the ethoxy group (-OEt) at C4 and the cyclobutyl-1-amine group at C1. Both are activating groups and direct incoming electrophiles to the ortho and para positions. wikipedia.org

Ethoxy Group (-OEt): This is a strongly activating group due to the +R (resonance) effect of the oxygen lone pairs, which outweighs its -I (inductive) effect. It directs substitution to the ortho positions (C3 and C5).

Amino Group (-NH₂): The primary amine is also a very strong activating group and an ortho, para director for the same reasons. chemistrysteps.combyjus.com

Since the para positions for both groups are occupied by the other substituent, electrophilic substitution is strongly directed to the positions ortho to the highly activating ethoxy group, which are C3 and C5.

However, the reactivity is complicated by the reaction conditions. Under the strongly acidic conditions required for nitration (HNO₃/H₂SO₄) and sulfonation (fuming H₂SO₄), the basic amine group is protonated to form an anilinium ion (-NH₃⁺). byjus.com The anilinium ion is a strongly deactivating, meta-directing group. This leads to a conflict between the directing effects of the two groups:

-OEt: Activating, ortho-directing (to C3, C5).

-NH₃⁺: Deactivating, meta-directing (to C3, C5).

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Reaction Electrophile (E⁺) Typical Reagents Expected Major Product(s) Notes
Nitration NO₂⁺ (Nitronium ion) Conc. HNO₃, Conc. H₂SO₄ 1-(3-Nitro-4-ethoxyphenyl)cyclobutan-1-amine Amine protonation occurs, deactivating the ring, but substitution is still directed to C3/C5. byjus.com
Halogenation Br⁺, Cl⁺ Br₂/FeBr₃ or Cl₂/AlCl₃ 1-(3-Bromo-4-ethoxyphenyl)cyclobutan-1-amine Reaction proceeds under milder, non-acidic conditions where the amine remains a strong activator.

| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-Ethoxy-5-(1-aminocyclobutyl)benzenesulfonic acid | Amine protonation occurs. The reaction is often reversible. lkouniv.ac.in |

Lithiation and Subsequent Functionalization of the Aromatic Ring

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The methodology relies on a directing metalation group (DMG), typically a heteroatom-containing functionality, that coordinates to an organolithium reagent (e.g., n-BuLi, s-BuLi) and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

The ethoxy group is a moderately effective DMG. unblog.fr In this compound, the oxygen of the ethoxy group can coordinate the lithium cation, facilitating the abstraction of a proton from the C3 (or C5) position by the alkyl anion. This generates a specific aryllithium intermediate. This intermediate can then be trapped by a variety of electrophiles to install a new substituent exclusively at the position ortho to the ethoxy group. wikipedia.orgchem-station.com

The general mechanism is as follows:

Coordination of the organolithium reagent to the ether oxygen.

Regioselective deprotonation at the C3 position to form the aryllithium species.

Reaction of the aryllithium nucleophile with an added electrophile (E⁺), such as an aldehyde, ketone, CO₂, or alkyl halide, to form the C3-substituted product.

This method offers a reliable alternative to electrophilic aromatic substitution for introducing functionality onto the aromatic ring with high regiocontrol.

Cleavage of the Ether Linkage

Alkyl aryl ethers can be cleaved under strongly acidic conditions. libretexts.org The C(aryl)-O bond is strong due to the sp² hybridization of the carbon and resonance effects. Consequently, cleavage of the ether linkage in this compound occurs at the C(ethyl)-O bond.

The reaction is typically performed with strong acids such as HBr, HI, or a Lewis acid like boron tribromide (BBr₃). libretexts.orgresearchgate.net The mechanism with HBr proceeds via an Sₙ2 pathway:

Protonation: The ether oxygen is protonated by the strong acid to form a good leaving group (an alcohol).

Nucleophilic Attack: The conjugate base (e.g., Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether. In this case, the attack occurs at the primary carbon of the ethyl group.

Displacement: The C-O bond is broken, resulting in the formation of 4-(1-aminocyclobutyl)phenol (B15223341) and the corresponding ethyl halide (e.g., bromoethane).

The phenyl ring is not susceptible to Sₙ2 attack, so the products are consistently the phenol (B47542) and the alkyl halide. libretexts.orglibretexts.org

Table 3: Reagents for Cleavage of the Ethyl Ether Linkage

Reagent Conditions Products Mechanism Type Reference
Hydrobromic Acid (HBr) Heat 4-(1-Aminocyclobutyl)phenol + Bromoethane Sₙ2 libretexts.orglibretexts.org
Hydroiodic Acid (HI) Heat 4-(1-Aminocyclobutyl)phenol + Iodoethane Sₙ2 libretexts.orglibretexts.org

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), often at low temp. | 4-(1-Aminocyclobutyl)phenol + Bromoethane | Lewis acid-assisted cleavage | researchgate.netufp.pt |

Intermolecular and Intramolecular Interactions and Their Influence on Reactivity

The conformation and reactivity of this compound can be influenced by non-covalent interactions. Of particular interest is the potential for an intramolecular hydrogen bond (IMHB).

An IMHB can form between the primary amine group (-NH₂, the hydrogen bond donor) and the ether oxygen atom (the hydrogen bond acceptor). unito.it The formation of this bond would depend on the molecule adopting a specific conformation that brings these two groups into close proximity. The existence of such a bond would create a pseudo-cyclic structure, restricting the rotation around the C(aryl)-C(cyclobutyl) bond.

The formation of an IMHB can have several consequences for the molecule's reactivity:

Conformational Rigidity: A more rigid conformation can influence the stereochemical outcome of reactions by shielding one face of the molecule or by locking the cyclobutane ring into a specific puckered state. rsc.org

Nucleophilicity/Basicity: The involvement of the amine's hydrogen atoms in an IMHB could slightly decrease the electron density on the nitrogen, potentially reducing its basicity and nucleophilicity. Conversely, locking the conformation might improve the accessibility of the nitrogen's lone pair.

Reactivity of Adjacent Groups: By restricting the orientation of the 4-ethoxyphenyl ring, an IMHB could affect the accessibility of the ortho C-H bonds for reactions like directed lithiation or EAS.

Kinetics and Thermodynamics of Key Reactions Involving this compound

Currently, there are no published studies that provide specific kinetic data, such as rate constants, activation energies, or thermodynamic data like enthalpy and entropy changes for reactions involving this compound. The scientific community has not yet focused on the quantitative aspects of this compound's reactivity.

General chemical principles suggest that as a primary amine, this compound would participate in typical amine reactions such as nucleophilic substitution, acylation, and imine formation. The presence of the cyclobutane ring may introduce ring strain that could influence reaction rates and equilibria, and the ethoxyphenyl group will have electronic effects on the reactivity of the amine. However, without specific studies, any discussion of reaction rates or thermodynamic feasibility remains speculative.

Due to the absence of detailed research findings, no data tables on the kinetics and thermodynamics of key reactions involving this compound can be provided at this time. Further experimental investigation is required to elucidate these properties.

Derivatization and Functionalization Strategies for 1 4 Ethoxyphenyl Cyclobutan 1 Amine

Synthesis of Amide Derivatives for Library Generation

The primary amine group of 1-(4-ethoxyphenyl)cyclobutan-1-amine serves as a versatile handle for the synthesis of a wide array of amide derivatives. This transformation is fundamental in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies. The most common method involves the acylation of the amine with an acyl chloride or a carboxylic acid.

When using acyl chlorides, the reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The reaction is generally rapid and proceeds under mild conditions in an inert solvent like dichloromethane (B109758) or tetrahydrofuran.

Alternatively, direct coupling with carboxylic acids requires the use of a coupling agent to activate the carboxyl group. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently employed. These methods are advantageous as they are tolerant of a wider range of functional groups compared to the acyl chloride route.

These straightforward and high-yielding reactions allow for the introduction of a vast number of different R-groups, enabling the systematic exploration of chemical space around the core scaffold.

Table 1: Synthesis of Amide Derivatives
Acylating AgentReagent/ConditionsResulting Amide Product
Acetyl chlorideTriethylamine, Dichloromethane, 0°C to RTN-(1-(4-ethoxyphenyl)cyclobutyl)acetamide
Benzoyl chloridePyridine, Dichloromethane, 0°C to RTN-(1-(4-ethoxyphenyl)cyclobutyl)benzamide
Cyclopropanecarboxylic acidEDC, HOBt, DMF, RTN-(1-(4-ethoxyphenyl)cyclobutyl)cyclopropanecarboxamide
4-Fluorobenzoic acidHATU, DIPEA, DMF, RTN-(1-(4-ethoxyphenyl)cyclobutyl)-4-fluorobenzamide

Formation of Ureas, Thioureas, and Carbamates

Building upon the reactivity of the primary amine, ureas, thioureas, and carbamates can be readily synthesized. These functional groups are prevalent in pharmacologically active molecules due to their ability to act as hydrogen bond donors and acceptors.

Ureas are typically formed by reacting the amine with an isocyanate. nih.govnih.gov This reaction is generally quantitative and proceeds without the need for a catalyst. The choice of isocyanate determines the substituent on the newly formed urea (B33335). Symmetrical ureas can also be prepared using phosgene (B1210022) or its equivalents, though this approach is less common due to the hazardous nature of the reagents. nih.gov A variety of one-pot syntheses from Boc-protected amines have also been developed. nih.govorganic-chemistry.org

Thioureas are synthesized in an analogous manner using isothiocyanates. nih.gov The reaction mechanism is similar to urea formation and provides high yields of the corresponding thiourea (B124793) derivatives. mdpi.com Alternative methods include the condensation of the amine with carbon disulfide or the use of thioacylating agents. nih.govorganic-chemistry.org Continuous-flow synthesis methods have also been developed for thioureas. nih.gov

Carbamates are esters of carbamic acid and are often used as protecting groups for amines or as key functional groups in bioactive compounds. wikipedia.org They can be prepared by reacting this compound with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. wikipedia.org Another route involves the reaction with activated carbonates or a three-component coupling of the amine, carbon dioxide, and an alkyl halide. dntb.gov.uanih.gov

Table 2: Synthesis of Ureas, Thioureas, and Carbamates
Functional GroupReagentResulting Product
UreaPhenyl isocyanate1-(1-(4-ethoxyphenyl)cyclobutyl)-3-phenylurea
ThioureaMethyl isothiocyanate1-(1-(4-ethoxyphenyl)cyclobutyl)-3-methylthiourea
CarbamateBenzyl chloroformateBenzyl (1-(4-ethoxyphenyl)cyclobutyl)carbamate
CarbamateDi-tert-butyl dicarbonate (B1257347) (Boc₂O)tert-Butyl (1-(4-ethoxyphenyl)cyclobutyl)carbamate

Introduction of Halogen Atoms onto the Aromatic Ring or Cyclobutane (B1203170)

Selective halogenation of the molecule can provide intermediates for further functionalization, such as cross-coupling reactions, or can be used to modulate the electronic properties of the compound.

Aromatic Halogenation: The ethoxy group on the phenyl ring is an activating, ortho-, para-directing group. Since the para position is substituted by the cyclobutane moiety, electrophilic aromatic substitution reactions, such as halogenation, will be directed to the two equivalent ortho positions (positions 3 and 5). Standard halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent can be used to introduce bromine or chlorine atoms onto the ring under mild conditions.

Cyclobutane Halogenation: Direct C-H halogenation of the cyclobutane ring is more challenging due to the higher bond dissociation energy of sp³ C-H bonds compared to sp² C-H bonds. Radical halogenation conditions could potentially be employed, but this would likely lead to a mixture of products and lack regioselectivity. An alternative strategy is deaminative halogenation, which replaces the primary amine with a halogen atom, although this fundamentally alters the core structure. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Ring (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov To utilize these reactions, a halogen atom (or a triflate group) must first be installed on the aromatic ring as described in the previous section. The resulting aryl halide can then serve as a substrate for various cross-coupling reactions.

Suzuki Coupling: The reaction of a halogenated derivative, such as 1-(3-bromo-4-ethoxyphenyl)cyclobutan-1-amine, with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) would yield a biaryl product. This reaction is highly versatile and tolerates a wide range of functional groups.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing access to arylalkynes. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This would allow for the introduction of an alkyne moiety at the 3-position of the phenyl ring, which can serve as a handle for further transformations, including click chemistry.

These cross-coupling strategies significantly expand the accessible chemical diversity starting from the core molecule.

Selective Functionalization of the Cyclobutane Ring

The selective functionalization of the C-H bonds on the cyclobutane ring is a significant synthetic challenge but offers the potential to introduce new stereocenters and structural complexity. nih.govresearchgate.net

Modern synthetic methods have made progress in C-H functionalization. acs.org One potential strategy involves the use of a directing group. The primary amine, or a derivative thereof (e.g., an amide or a sulfonamide), could coordinate to a transition metal catalyst (e.g., palladium, rhodium), directing the catalyst to activate a specific C-H bond on the cyclobutane ring, typically at the C2 position. nih.gov This could enable the introduction of various functional groups, such as aryl, alkyl, or ester groups.

Another approach could involve the formation of a cyclobutanone (B123998) intermediate, which could then undergo α-functionalization before being converted back to the amine. researchgate.net Palladium-catalyzed carbene coupling reactions of cyclobutanone derivatives have also been reported as a route to functionalized cyclobutanes and cyclobutenes. organic-chemistry.org These advanced methods, while complex, provide a pathway to novel analogs that are inaccessible through classical synthetic routes.

Formation of Polymeric or Supramolecular Assemblies Utilizing this compound as a Building Block

The distinct structural features of this compound make it an interesting candidate for the construction of larger, ordered structures such as polymers and supramolecular assemblies.

Supramolecular Assemblies: The primary amine group is a key functional group for forming non-covalent interactions, particularly hydrogen bonds. acs.org When reacted with a carboxylic acid, it forms an ammonium (B1175870) carboxylate salt. These salts can self-assemble into well-defined supramolecular structures, such as chains, sheets, or more complex networks, driven by hydrogen bonding. mdpi.commst.edu The specific architecture of the resulting assembly would depend on the structure of the carboxylic acid co-former.

Polymeric Structures: To incorporate this molecule into a polymer, it must be converted into a bifunctional monomer. This can be achieved through several routes. For example, the primary amine can be reacted, and a second functional group can be introduced onto the aromatic ring via halogenation followed by a cross-coupling reaction to install, for instance, a carboxylic acid or an alcohol. The resulting bifunctional monomer could then undergo step-growth polymerization (e.g., polycondensation) to form polyesters or polyamides. The rigid cyclobutane unit in the polymer backbone could impart unique thermal and mechanical properties to the resulting material. duke.edunih.govgoogle.comacs.org The formation of such polymers often involves [2+2] photocycloaddition reactions to create the cyclobutane rings within the polymer chain. nih.govacs.orgrsc.org

Advanced Analytical Methods for the Detection and Quantification of 1 4 Ethoxyphenyl Cyclobutan 1 Amine

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. For a compound like 1-(4-Ethoxyphenyl)cyclobutan-1-amine, various chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. Given the presence of a phenyl ring, this compound possesses a UV chromophore, making UV-Vis detection a primary choice. The ethoxy group on the phenyl ring influences the position of the UV absorption maximum. Typically, aromatic amines exhibit strong absorption in the UV region between 200-300 nm. chromatographyonline.com

For quantitative analysis, a reversed-phase HPLC method would likely be developed. A C18 or C8 column would be suitable, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase can be adjusted to control the retention of the basic amine.

Table 1: Illustrative HPLC-UV Method Parameters for Analysis of Aromatic Amines

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

This table presents typical starting conditions for method development for a compound like this compound, based on general methods for aromatic amines.

In instances where the compound lacks a strong chromophore or when analyzing it in complex matrices with interfering UV-absorbing compounds, alternative detectors can be used. A Refractive Index (RI) detector can be employed, although it is less sensitive and not compatible with gradient elution. nih.gov An Evaporative Light Scattering Detector (ELSD) is another option, which is a mass-based detector compatible with gradient elution and suitable for detecting any non-volatile analyte. nih.gov

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. Primary amines can sometimes exhibit poor peak shape due to their polarity and tendency to interact with active sites in the GC system. researchgate.net To mitigate this, derivatization is often employed to increase volatility and improve chromatographic performance. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) or silylating agents. researchgate.netrsc.org

A GC method would typically use a capillary column with a non-polar or medium-polarity stationary phase. Flame Ionization Detection (FID) provides good sensitivity for organic compounds, while Mass Spectrometry (MS) offers high selectivity and structural information.

Table 2: Hypothetical GC-MS Method Parameters for Analysis of a Derivatized Amine

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250°C
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min
Detector Mass Spectrometer (Scan mode m/z 50-500)
Derivatization With N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This table outlines plausible GC-MS conditions for the analysis of this compound following derivatization.

Since this compound is a chiral compound, determining its enantiomeric purity is often crucial. Chiral chromatography, using a chiral stationary phase (CSP), is the most common method for separating enantiomers. Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds, including amines. yakhak.org Another class of CSPs that show high selectivity for primary amines are those based on crown ethers. wiley.comnih.gov

The separation can be performed using either HPLC or Supercritical Fluid Chromatography (SFC). SFC, in particular, can offer faster separations and is considered a green chromatography technique. wiley.com The mobile phase composition, including the type of alcohol modifier and any acidic or basic additives, plays a critical role in achieving enantiomeric resolution. mdpi.com

Table 3: Representative Chiral HPLC Method Conditions for Primary Amine Separation

ParameterValue
Column Chiralpak® IE (amylose-based CSP)
Mobile Phase n-Hexane:Ethanol (B145695):Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.7 mL/min
Detection UV at 230 nm
Column Temperature 25°C

This table provides an example of chiral HPLC conditions that could be adapted for the enantioseparation of this compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of reaction progress and for preliminary separation condition screening. youtube.com For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate, as the mobile phase. researchgate.net Visualization of the spots can be achieved under UV light (due to the aromatic ring) or by staining with a suitable reagent like ninhydrin, which is specific for primary amines.

Hyphenated Techniques (LC-MS, GC-MS) for Enhanced Identification and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the positive identification and sensitive quantification of compounds in complex mixtures.

For this compound, LC-MS with electrospray ionization (ESI) in positive ion mode would be highly effective. The primary amine group is readily protonated to form a [M+H]⁺ ion, leading to a strong signal. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for unequivocal identification and for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). nih.gov The fragmentation of primary aromatic amines in ESI-MS often involves the loss of ammonia (B1221849) (NH₃). hnxb.org.cn

GC-MS, as mentioned earlier, provides excellent separation efficiency. In electron ionization (EI) mode, the fragmentation pattern of the molecule would yield valuable structural information. The base peak for aliphatic amines often results from the cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage). libretexts.org For this compound, characteristic fragments would arise from the cleavage of the cyclobutane (B1203170) ring and the ethoxyphenyl moiety. whitman.edu

Titrimetric Methods for Amine Quantification

Titrimetric analysis serves as a fundamental and cost-effective method for the quantification of amine compounds, including this compound. Due to the weak basicity of many amines, direct titration in aqueous solutions can be challenging, often resulting in indistinct endpoints. mt.com To overcome this, non-aqueous acid-base titrations are employed, which enhance the basic properties of the amine and provide a sharp, well-defined equivalence point. mt.commetrohm.com

The most common approach for titrating weak bases like this compound is using a strong acid titrant in a non-aqueous, aprotic solvent. metrohm.com Perchloric acid dissolved in glacial acetic acid is the strongest known acidic titrant in non-aqueous media and is highly effective for this purpose. metrohm.commetrohm.com The glacial acetic acid solvent plays a crucial role; it is an excellent solvent for weak bases and, because it is a weaker base than water, it does not interfere with the titration reaction by leveling the acidic strength of the titrant. mt.com

The underlying principle involves the reaction of perchloric acid (HClO₄) with acetic acid (CH₃COOH) to form the highly acidic onium ion, CH₃COOH₂⁺. metrohm.com This ion is a very strong proton donor. mt.com The weak amine base (represented as 'B') then readily accepts a proton from this ion in a neutralization reaction. metrohm.com

Reaction Mechanism:

HClO₄ + CH₃COOH → ClO₄⁻ + CH₃COOH₂⁺ (Formation of the strong acidium ion) metrohm.com

B + CH₃COOH₂⁺ → BH⁺ + CH₃COOH (Neutralization of the amine base) metrohm.com

This method ensures a significant potential jump at the equivalence point, which can be detected potentiometrically using a suitable electrode system, such as a glass electrode or a specialized electrode like the Solvotrode easyClean, designed for non-aqueous titrations. metrohm.commetrohm.com Potentiometric titration, where the potential difference is measured as a function of titrant volume, is preferred as it provides more accurate and reproducible endpoint detection compared to visual indicators. researchgate.netaocs.org

The quantity of the amine is determined based on the volume of the standardized perchloric acid solution required to reach the equivalence point. ncert.nic.in The results are often expressed as the amine value, which is the mass of potassium hydroxide (B78521) (in mg) equivalent to the basicity in one gram of the sample. mt.commetrohm.com

Table 1: Key Parameters for Non-Aqueous Titration of Amines

Parameter Specification Purpose / Rationale Reference(s)
Titrant Perchloric acid (HClO₄) in glacial acetic acid (typically 0.1 N) The strongest acid in non-aqueous media, ensuring a sharp endpoint for weak bases. metrohm.com, metrohm.com
Solvent Glacial acetic acid (<1% water content) Excellent solvent for amines and enhances their basic properties, preventing the "levelling effect" of water. metrohm.com, mt.com
Detection Method Potentiometric titration Provides high accuracy and clear endpoint detection through a significant voltage jump. researchgate.net, aocs.org
Electrodes Combined pH glass electrode or specialized non-aqueous electrodes (e.g., Solvotrode) Optimized for use in poorly conducting non-aqueous solutions. metrohm.com, aocs.org

| Reference Electrolyte | Lithium chloride in ethanol or tetraethylammonium (B1195904) bromide | Suitable for non-aqueous systems. | metrohm.com |

Sample Preparation Strategies for Diverse Matrices (e.g., Reaction Mixtures, Industrial Streams)

Effective sample preparation is a critical prerequisite for the accurate and precise quantification of this compound, especially when the analyte is present in complex matrices such as chemical reaction mixtures or industrial effluent. The primary goals of sample preparation are to isolate the target analyte from interfering components, concentrate it to a detectable level, and render it compatible with the chosen analytical instrument. helsinki.finih.gov The main techniques employed for this purpose are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govrsc.org

Liquid-Liquid Extraction (LLE)

LLE is a conventional method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent. rsc.org For an amine like this compound, the pH of the aqueous phase is a key parameter. By adjusting the pH to a basic level (typically pH > 10), the amine is deprotonated, making it more soluble in organic solvents like ethyl acetate or t-butyl methyl ether. nih.gov This allows for its extraction from the aqueous matrix into the organic phase, leaving behind more polar, water-soluble impurities. The organic layer containing the analyte can then be evaporated and reconstituted in a suitable solvent for analysis. rsc.org

Solid-Phase Extraction (SPE)

SPE has become a preferred alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. researchgate.netnih.gov SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the matrix components pass through. nih.gov The analyte is then eluted with a small volume of an appropriate solvent. researchgate.net

For isolating this compound from industrial streams, a cation-exchange SPE sorbent is highly effective. researchgate.net At an acidic pH, the amine group is protonated (positively charged), allowing it to bind strongly to the negatively charged sites of the cation-exchange resin. researchgate.net Neutral and acidic interferences can be washed away, after which the purified amine is eluted by using a basic solvent or a solvent mixture containing a competing base. Reversed-phase sorbents like C18 can also be used, where retention is based on hydrophobic interactions. researchgate.net

Table 2: Comparison of Solid-Phase Extraction (SPE) Sorbents for Amine Isolation

Sorbent Type Retention Mechanism Application for this compound Elution Strategy Reference(s)
Reversed-Phase (e.g., C18) Hydrophobic (non-polar) interactions Retains the non-polar arylcyclobutane structure from aqueous matrices. Elution with a less polar organic solvent (e.g., methanol, acetonitrile). researchgate.net
Cation-Exchange (e.g., SCX) Ionic interactions Highly effective; the protonated amine binds to the negatively charged sorbent at acidic pH. Elution with a basic solvent (e.g., ammoniated methanol) to neutralize the amine. researchgate.net, nih.gov
Mixed-Mode (e.g., C8/SCX) Hydrophobic and ionic interactions Provides dual retention mechanisms for enhanced selectivity and sample cleanup. Stepwise elution targeting hydrophobic and then ionic interactions. nih.gov

| Polymeric (e.g., Oasis WCX) | Hydrophobic and weak cation-exchange | Offers good retention for basic compounds and stability across a wide pH range. | Elution with an acidic or basic organic solvent mixture. | nih.gov |

Strategies for Reaction Mixtures

Reaction mixtures often contain high concentrations of starting materials, reagents, catalysts, and byproducts. A common strategy involves a preliminary LLE to perform a bulk separation of the product from highly polar or ionic reagents. This can be followed by an SPE cleanup step for further purification. chromatographyonline.com For subsequent analysis by methods like HPLC, derivatization may be necessary. Primary amines can be reacted with reagents such as salicylaldehyde (B1680747) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to form a derivative that is more easily separated and detected. helsinki.fichromatographyonline.com This derivatization step converts the amine into a more stable and often chromophoric or fluorophoric compound, enhancing analytical sensitivity.

Precursor Chemistry and Starting Materials for 1 4 Ethoxyphenyl Cyclobutan 1 Amine Synthesis

The synthesis of 1-(4-ethoxyphenyl)cyclobutan-1-amine relies on the strategic combination of two key structural motifs: the 4-ethoxyphenyl group and the cyclobutane (B1203170) ring bearing a primary amine. The selection of appropriate starting materials and synthetic routes is guided by factors such as yield, purity, scalability, and economic viability. This section explores the fundamental chemistry of the precursors and advanced intermediates that are integral to constructing the target molecule.

Structure Reactivity Relationships Srr and Analog Design

Impact of Substituents on Amine Basicity and Nucleophilicity

The primary amine group is a defining feature of 1-(4-ethoxyphenyl)cyclobutan-1-amine, and its basicity is a critical determinant of its chemical behavior. Basicity, quantified by the pKa of the conjugate acid, is governed by the availability of the nitrogen's lone pair of electrons to accept a proton. chemistrysteps.com The electron density on the nitrogen atom can be significantly modulated by substituents.

Electron-donating groups (EDGs), such as alkyl groups, increase electron density on the nitrogen through an inductive effect, thereby increasing basicity. chemistrysteps.compharmaguideline.com Conversely, electron-withdrawing groups (EWGs) decrease electron density and reduce basicity. pharmaguideline.comquora.com For instance, converting the primary amine to a secondary or tertiary amine by adding alkyl groups would be expected to increase its basicity in the gas phase. quora.com However, in an aqueous solution, steric hindrance and solvation effects can complicate this trend. pharmaguideline.com

The nucleophilicity of the amine, its ability to attack an electrophilic center, is closely related to its basicity. Generally, factors that increase basicity also enhance nucleophilicity. Modifications to the amine functionality, such as conversion to amides, drastically reduce both basicity and nucleophilicity as the nitrogen lone pair becomes delocalized into the adjacent carbonyl group. stereoelectronics.org

Amine AnalogSubstituent EffectPredicted Change in Basicity (Relative to Primary Amine)Rationale
Secondary Amine (-NHCH₃)Electron-Donating (Inductive)IncreaseThe alkyl group pushes electron density onto the nitrogen atom. pharmaguideline.com
Tertiary Amine (-N(CH₃)₂)Stronger Electron-Donating (Inductive)Increase (gas phase)Two alkyl groups provide a greater inductive effect. quora.com
Amide (-NHCOCH₃)Electron-Withdrawing (Resonance)Significant DecreaseThe nitrogen lone pair is delocalized into the carbonyl system. stereoelectronics.org
N-Trifluoroacetyl Amine (-NHCOCF₃)Very Strong Electron-WithdrawingDrastic DecreaseThe trifluoromethyl group strongly withdraws electron density.

Influence of Aromatic Ring Substitution on Electronic Properties and Reactivity

The 4-ethoxyphenyl group exerts a significant electronic influence on the molecule. The ethoxy group at the para position is a strong activating group, meaning it donates electron density to the aromatic ring, making the ring more reactive towards electrophilic aromatic substitution than benzene (B151609). minia.edu.eg This electron donation occurs through a powerful resonance effect, where the oxygen's lone pairs delocalize into the π-system of the ring.

Substituents on the aromatic ring can be broadly categorized as activating or deactivating, which affects the rate of electrophilic substitution, and as ortho-, para-, or meta-directing, which determines the position of the incoming electrophile. minia.edu.eglibretexts.org

Activating Groups (e.g., -OH, -NH₂, -Alkyl): These groups donate electron density, increase the nucleophilicity of the ring, and direct incoming electrophiles to the ortho and para positions. minia.edu.eg

Deactivating Groups (e.g., -NO₂, -CN, -CO₂H): These groups withdraw electron density, decrease the ring's reactivity, and, with the exception of halogens, direct incoming electrophiles to the meta position. libretexts.org

The existing ethoxy group directs new substituents to the positions ortho to it (positions 3 and 5 on the ring). Any further substitution would have to consider the combined directing effects of the ethoxy group and the 1-aminocyclobutyl group.

Substituent (Y) on Phenyl RingElectronic EffectImpact on Ring ReactivityDirecting Influence
-OCH₂CH₃ (existing)Electron-Donating (Resonance)ActivatingOrtho, Para
-NO₂Electron-Withdrawing (Resonance & Inductive)Strongly DeactivatingMeta libretexts.org
-CH₃Electron-Donating (Inductive)Weakly ActivatingOrtho, Para minia.edu.eg
-ClElectron-Withdrawing (Inductive) > Donating (Resonance)Weakly DeactivatingOrtho, Para libretexts.org
-CNElectron-Withdrawing (Resonance & Inductive)Strongly DeactivatingMeta minia.edu.eg

Stereoelectronic Effects of the Cyclobutane (B1203170) Ring on Molecular Conformation and Reactivity

The cyclobutane ring is a key structural feature that imparts significant conformational and stereoelectronic properties. Unlike flat aromatic rings, the four-membered cyclobutane ring is not planar; it adopts a puckered or folded conformation to relieve torsional strain. nih.gov This puckering results in pseudo-axial and pseudo-equatorial positions for substituents, influencing their spatial orientation.

Key properties of the cyclobutane ring include:

Ring Strain: With a strain energy of 26.3 kcal/mol, it is significantly more strained than cyclopentane (B165970) or cyclohexane (B81311). nih.gov This strain influences bond lengths and reactivity.

Bond Characteristics: The C-C bonds are longer than in typical alkanes (approx. 1.56 Å) and possess increased p-character. Consequently, the C-H bonds have more s-character. nih.gov

Conformational Rigidity: The ring acts as a rigid scaffold, limiting the conformational freedom of the molecule. This can be advantageous in drug design by locking the pharmacophoric groups (the amine and the phenyl ring) into a specific three-dimensional arrangement, which can lead to higher binding affinity with a biological target. nih.govru.nl

Reactivity: The C-H bonds on the cyclobutane ring can be more reactive than their counterparts in unstrained systems, potentially due to greater steric exposure or hyperconjugative effects within the strained ring. nih.gov

Design Principles for Modifying the Amine Functionality

The primary amine in this compound is a versatile handle for chemical modification. In drug design, amines are crucial functional groups that often participate in hydrogen bonding or ionic interactions within a target binding site. stereoelectronics.org Modifying the amine can fine-tune these interactions and alter the molecule's physicochemical properties.

Key design principles include:

Alkylation: Introducing one or two alkyl groups to form secondary or tertiary amines can alter basicity, lipophilicity, and steric profile.

Acylation: Converting the amine to an amide (-NHCOR) removes its basicity and changes its hydrogen bonding properties. The nitrogen can still act as a hydrogen bond donor, while the new carbonyl oxygen becomes a strong hydrogen bond acceptor. stereoelectronics.org This is a common strategy to test the importance of the amine's basicity for biological activity.

Conversion to Other Nitrogen-Containing Groups: The amine can be transformed into sulfonamides, ureas, or carbamates, each with distinct electronic and steric properties, to probe the chemical space around the original amine functionality.

Bioisosteric Replacement: In some cases, the amine could be replaced by a bioisostere—a different functional group with similar steric and electronic properties—such as a hydroxyl group or a small alkyl group, to understand the role of the nitrogen atom itself.

The goal of these modifications is to optimize the molecule's interaction with its biological target, improve its pharmacokinetic properties, and reduce potential toxicity. stereoelectronics.org

Strategies for Altering the Phenyl and Cyclobutane Ring Systems

Altering the core scaffold of a molecule is a powerful strategy in medicinal chemistry to explore new chemical space, improve properties, and circumvent existing patents. rsc.org

Strategies for the Phenyl Ring:

Substitution Modification: As discussed in section 9.2, adding or changing substituents on the phenyl ring can modulate electronic properties, solubility, and metabolic stability. nih.gov

Bioisosteric Replacement: In a modern drug design strategy, flat aromatic rings are sometimes replaced with C(sp³)-rich, non-planar bioisosteres like bicyclo[1.1.1]pentane (BCP). rsc.orgresearchgate.net This can improve properties such as solubility and metabolic stability while maintaining a similar spatial arrangement of substituents.

Strategies for the Cyclobutane Ring:

Ring Size Variation: Replacing the cyclobutane with a cyclopropane (B1198618), cyclopentane, or cyclohexane ring would systematically alter the strain, rigidity, and the angle at which the amine and phenyl groups are presented. stereoelectronics.org This can be used to find the optimal geometry for target binding.

Introduction of Heteroatoms: Replacing a methylene (B1212753) (-CH₂-) group in the cyclobutane ring with an oxygen (to form an oxetane) or nitrogen can introduce polarity and potential hydrogen bonding sites.

Spirocyclic Systems: Fusing another ring to the cyclobutane in a spirocyclic fashion is another strategy to create rigid, three-dimensional structures and explore different regions of a binding pocket. nih.govrsc.org

These ring distortion or replacement strategies aim to generate novel molecular architectures with potentially improved therapeutic properties. ufl.edu

Chemo- and Regioselectivity in the Functionalization of Analogs

When synthesizing analogs of this compound, controlling the chemo- and regioselectivity of reactions is paramount. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity refers to the control of where on a molecule a reaction occurs.

Protecting Groups: The primary amine is both basic and nucleophilic and may interfere with reactions intended for the aromatic ring. It can be temporarily protected, for example as an amide or carbamate, to prevent unwanted side reactions.

Regioselectivity on the Aromatic Ring: As established, the ethoxy group is an ortho-, para-director. Functionalization will preferentially occur at the positions ortho to the ethoxy group. Achieving substitution at the meta position would require more complex, multi-step synthetic routes.

Functionalization of the Cyclobutane Ring: Direct C-H functionalization has emerged as a powerful tool for selectively modifying saturated rings like cyclobutane. nih.govacs.org By choosing the appropriate catalyst, it is possible to direct reactions to specific C-H bonds on the cyclobutane ring. nih.gov For example, rhodium catalysts have been developed that can selectively functionalize either the C1 (benzylic) or C3 positions of arylcyclobutanes, offering a sophisticated method for creating diverse analogs. nih.gov This approach avoids the need for pre-installed functional groups and can provide access to novel chemical space. nih.govnih.gov

The choice of reagents and reaction conditions is critical to navigate the potential issues of selectivity. For instance, in palladium-catalyzed C-H arylation, the choice of a directing group attached to the molecule can guide the catalyst to a specific C-H bond, enabling highly controlled functionalization. nih.govacs.org

Chemical Stability and Degradation Pathways of 1 4 Ethoxyphenyl Cyclobutan 1 Amine

Hydrolytic Stability of Amine and Ether Linkages

The hydrolytic stability of 1-(4-Ethoxyphenyl)cyclobutan-1-amine is primarily determined by the reactivity of its ether linkage and the basicity of the amine group. Generally, aryl ethers are known for their high stability and resistance to hydrolysis due to the strong bond between the sp2-hybridized aromatic carbon and the oxygen atom. wikipedia.org Cleavage of such ethers typically requires harsh conditions, such as strong acids and high temperatures. wikipedia.orgnih.govacs.orgacs.orgresearchgate.netmasterorganicchemistry.com

Under acidic conditions, the ether oxygen can be protonated, making the adjacent benzylic carbon more susceptible to nucleophilic attack by water. However, the absence of a stabilizing group on the cyclobutane (B1203170) ring suggests that this process would be slow. nih.govacs.org In neutral or basic conditions, the ether linkage is generally considered stable.

The primary amine group, being basic, can be protonated in acidic solutions, which would likely increase the compound's solubility in aqueous media but is not expected to directly lead to hydrolytic cleavage of the C-N bond. Aromatic amines are generally stable towards hydrolysis across a wide pH range.

LinkageConditionExpected StabilityPotential Reaction
Ether (C-O)Acidic (pH < 4), High Temp.LowAcid-catalyzed hydrolysis to form 4-(1-aminocyclobutyl)phenol (B15223341) and ethanol (B145695).
Ether (C-O)Neutral (pH 6-8)HighGenerally stable.
Ether (C-O)Basic (pH > 8)HighGenerally stable.
Amine (C-N)All pH rangesHighGenerally stable against hydrolysis. Protonation occurs at low pH.

Oxidative Degradation Pathways under Aerobic Conditions

Aromatic amines are susceptible to oxidative degradation, particularly under aerobic conditions, which can be initiated by exposure to air, light, or the presence of metal ions. nih.govacs.orgorganic-chemistry.orgresearchgate.net The primary amine group in this compound is a likely site for oxidation. The oxidation of primary aromatic amines can proceed through a variety of mechanisms, often involving radical intermediates. ntnu.noresearchgate.net

Initial steps may involve the formation of a nitrogen-centered radical, which can then undergo further reactions such as dimerization to form azo compounds or react with oxygen to form nitroso and nitro derivatives. rsc.org The presence of the electron-donating ethoxy group on the phenyl ring can increase the electron density of the aromatic system, potentially making it more susceptible to oxidation. osti.gov The cyclobutane ring may also be susceptible to oxidation, although this is generally less favored than oxidation at the amine or the activated aromatic ring.

Common oxidative degradation products of aromatic amines can include colored polymeric materials, which explains the tendency of many aromatic amines to darken upon storage. google.comnih.gov

ConditionPotential InitiatorLikely Degradation Products
Aerobic, AmbientOxygen, LightNitroso compounds, Nitro compounds, Azo compounds, Polymeric materials
Aerobic, Presence of Metal IonsFe(III), Cu(II)Catalyzed formation of radicals leading to a complex mixture of oxidation products

Photolytic Degradation Mechanisms and Products

Exposure to ultraviolet (UV) radiation can induce photolytic degradation of aromatic amines. The aromatic ring in this compound can absorb UV light, leading to the formation of excited states that can undergo various chemical reactions. Photodegradation of aniline (B41778) and its derivatives often involves the formation of radical cations and subsequent reactions with oxygen or other molecules. sid.ir

The ether linkage might also be susceptible to photolytic cleavage. The degradation pathways can be complex, leading to a variety of products, including hydroxylated derivatives from the reaction with photogenerated reactive oxygen species, and cleavage of the C-N or C-O bonds. The rate and extent of photodegradation are dependent on factors such as the wavelength and intensity of the light, the presence of photosensitizers, and the reaction medium.

WavelengthPotential ReactionPossible Products
UV-A (320-400 nm)Excitation of the aromatic ring, radical formationPhenolic compounds, quinones, ring-opened products
UV-B (280-320 nm)More energetic excitation, potential for bond cleavageCleavage of C-N and C-O bonds, fragmentation of the cyclobutane ring

Thermal Stability and Decomposition Characteristics

Aromatic compounds generally exhibit high thermal stability due to the resonance stabilization of the phenyl ring. mdpi.com The thermal stability of this compound will be influenced by the strength of its constituent bonds. The C-N bond of the primary amine and the C-O bond of the ether are the most likely points of thermal cleavage.

Decomposition at elevated temperatures could lead to the formation of volatile fragments. The cyclobutane ring itself is strained and may undergo ring-opening reactions at high temperatures. Thermogravimetric analysis (TGA) would be required to determine the precise decomposition temperature and profile of the compound. Aromatic polyesters, for comparison, often show decomposition temperatures well above 200°C. researchgate.net

Temperature RangeExpected BehaviorPotential Decomposition Products
< 150 °CLikely stable-
150 - 300 °COnset of decomposition may occurAniline, ethanol, cyclobutene (B1205218), and various fragmentation products
> 300 °CSignificant decompositionGaseous products (ammonia, hydrocarbons), char

pH-Dependent Stability Profiles

The stability of this compound is expected to be pH-dependent, primarily due to the potential for acid-catalyzed hydrolysis of the ether linkage at low pH and the increased susceptibility to oxidation of the free amine at higher pH. sid.irresearchgate.net

In strongly acidic solutions, the rate of ether hydrolysis is likely to increase, although it may still require elevated temperatures to be significant. acs.org The amine group will be protonated, existing as an ammonium (B1175870) salt, which is generally more stable towards oxidation than the free amine.

In neutral to mildly alkaline solutions, the compound is likely to exhibit its greatest stability with respect to hydrolysis. However, in this pH range, the amine is in its free base form, which is more susceptible to oxidation. acs.org Strongly alkaline conditions might promote certain oxidative pathways. sid.ir

pH RangeDominant SpeciesPrimary Degradation Concern
< 4Protonated amine, potential for ether protonationAcid-catalyzed hydrolysis of the ether linkage
4 - 8Free amineOxidative degradation
> 8Free amineOxidative degradation, potential for base-assisted elimination reactions

Identification and Characterization of Degradation Products

A variety of analytical techniques are necessary to identify and characterize the potential degradation products of this compound, due to the diverse nature of the possible products. nih.govacs.orgproquest.comhw.ac.ukresearchgate.netuliege.be

High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is a powerful tool for separating and identifying non-volatile degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile degradation products that may form during thermal or photolytic stress. Ion Chromatography (IC) can be employed to detect the formation of small organic acids or inorganic ions that may result from extensive degradation.

Analytical TechniqueApplicationPotential Degradation Products Detected
HPLC-UV/MSSeparation and identification of non-volatile productsHydroxylated derivatives, azo compounds, larger polymeric species
GC-MSAnalysis of volatile and semi-volatile productsPhenol (B47542), ethanol, aniline, cyclobutene, smaller fragments
Ion ChromatographyDetection of ionic degradation productsFormate, acetate (B1210297), ammonium
NMR SpectroscopyStructural elucidation of isolated degradation productsDetailed structural information of unknown products
FTIR SpectroscopyFunctional group analysis of degradation mixturesPresence of hydroxyl, carbonyl, nitro groups

Stabilization Strategies in Chemical Storage and Processing

To minimize degradation during storage and processing, several stabilization strategies can be employed. Given the susceptibility of aromatic amines to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude oxygen. google.com The use of amber-colored or opaque containers is crucial to protect the compound from light and prevent photolytic degradation. nih.gov

The addition of antioxidants can also be an effective strategy. minglanchem.aefluitec.com Radical scavengers, such as hindered phenols, can inhibit the free-radical chain reactions involved in oxidation. google.comresearchgate.net Chelating agents may be added to sequester any trace metal ions that could catalyze oxidative degradation. For preventing hydrolysis, maintaining a dry environment and avoiding contact with acidic or strongly basic conditions is important. carbodiimide.comcarbodiimide.comresearchgate.netquora.com

StrategyMechanismTarget Degradation Pathway
Inert Atmosphere (N₂, Ar)Exclusion of oxygenOxidative degradation
Opaque/Amber ContainersExclusion of lightPhotolytic degradation
Addition of AntioxidantsScavenging of free radicalsOxidative degradation
Addition of Chelating AgentsSequestration of catalytic metal ionsOxidative degradation
Control of pHAvoidance of strongly acidic or basic conditionsHydrolysis and pH-dependent degradation
Low-Temperature StorageReducing reaction ratesAll degradation pathways
Use of DesiccantsRemoval of moistureHydrolytic degradation

Potential Applications in Chemical Science and Materials Research Non Clinical

Utility as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C1 position of the cyclobutane (B1203170) ring, bonded to both the amine and the 4-ethoxyphenyl group, theoretically allows for the existence of two enantiomers of 1-(4-Ethoxyphenyl)cyclobutan-1-amine. This inherent chirality suggests its potential as a chiral building block in asymmetric synthesis. Chiral amines are valuable synthons for the construction of enantiomerically pure pharmaceuticals and other complex molecules. In principle, the separated enantiomers of this compound could be used as starting materials or chiral auxiliaries. However, specific examples of its application in asymmetric synthesis, including resolutions of its racemic form or its use in stereoselective reactions, are not well-documented in current literature.

Application in Ligand Design for Catalysis (e.g., Metal Catalysis, Organocatalysis)

Chiral amines are frequently incorporated into the structure of ligands for asymmetric catalysis. The nitrogen atom of the amine can coordinate to a metal center, and the chiral environment provided by the substituted cyclobutane ring could induce enantioselectivity in catalytic transformations. For instance, it could be envisioned as a component in the synthesis of chiral phosphine-amine or diamine ligands for transition metal catalysis. In organocatalysis, the primary amine could potentially be used to form chiral iminium ions or enamines as reactive intermediates. Despite this theoretical potential, there are no specific reports found on the design, synthesis, and application of ligands derived from this compound for either metal-based or organocatalytic processes.

Incorporation into Polymer Architectures as a Monomer or Chain Modifier

The primary amine functionality of this compound allows for its potential incorporation into various polymer backbones. It could, for example, react with diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, or epoxy resins, respectively. The rigid and bulky cyclobutane ring, along with the ethoxyphenyl group, would be expected to influence the thermal and mechanical properties of the resulting polymers, potentially increasing their glass transition temperature and modifying their solubility. Furthermore, if used in its chiral form, it could lead to the synthesis of chiral polymers with potential applications in chiral separations or as chiroptical materials. At present, there is a lack of published research detailing the use of this compound as a monomer or polymer modifier.

Use in Supramolecular Chemistry for Host-Guest Systems

The aromatic ethoxyphenyl group and the amine functionality suggest that this compound could participate in various non-covalent interactions, which are the basis of supramolecular chemistry. The phenyl ring can engage in π-π stacking and hydrophobic interactions, while the amine group can act as a hydrogen bond donor. These features could allow it to act as a guest molecule, binding within the cavity of a suitable host macrocycle. However, studies detailing the host-guest chemistry of this specific compound, including binding constants and the structure of any inclusion complexes, have not been found.

Application in Analytical Reagent Development

Chiral amines are sometimes used as chiral derivatizing agents in analytical chemistry to resolve racemic mixtures of chiral acids, alcohols, or other compounds via techniques like NMR spectroscopy or chromatography. The reaction of the amine with a racemic analyte can form diastereomers that have different physical properties and can be separated or distinguished. While this compound could theoretically be used for this purpose, no specific applications or methods utilizing it as an analytical reagent have been reported.

Future Research Directions and Perspectives for 1 4 Ethoxyphenyl Cyclobutan 1 Amine

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 1-(4-ethoxyphenyl)cyclobutan-1-amine, future research should focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Key research objectives include:

Biocatalytic Approaches: Utilizing enzymes, such as engineered P450 monooxygenases or transaminases, could offer highly selective and sustainable routes. ox.ac.uknih.govacs.org For instance, enzymatic reductive amination has emerged as a powerful tool for creating chiral amines, a methodology that could be adapted for this target molecule. researchgate.net

Photochemical Reactions: Continuous photochemical methods could provide a scalable and efficient pathway for constructing the cyclobutane (B1203170) ring, a known challenge in organic synthesis. google.com

C-H Functionalization: Applying C-H functionalization logic, where strong, unactivated C-H bonds are selectively converted to new bonds, could dramatically shorten synthetic pathways. acs.org This approach could be used to build the cyclobutane core or introduce the ethoxyphenyl group in a later stage.

A comparison of potential synthetic strategies is outlined below:

Synthesis StrategyPotential AdvantagesKey Challenges
Enzymatic Reductive Amination High stereoselectivity, mild reaction conditions, reduced waste. researchgate.netEnzyme discovery and engineering, substrate scope limitations.
Photochemical [2+2] Cycloaddition Efficient formation of cyclobutane rings, potential for continuous flow processes. google.comControl of regioselectivity and stereoselectivity, scalability of photochemical reactors.
Palladium-Catalyzed C-H Arylation Atom economy, reduced need for pre-functionalized starting materials. calstate.eduCatalyst cost and sensitivity, directing group strategy and removal.

Advanced Spectroscopic Studies for Conformational Dynamics

The four-membered cyclobutane ring is not planar and undergoes a rapid "ring-puckering" motion. The substituents on the ring, particularly the bulky ethoxyphenyl group, will significantly influence this conformational dynamic. Understanding these dynamics is crucial as they can affect the molecule's reactivity and interactions with biological targets.

Future research should employ advanced spectroscopic techniques:

Variable-Temperature NMR (VT-NMR): To study the energy barriers associated with ring-puckering and rotation around the C-N and C-Aryl bonds.

2D NMR Techniques (NOESY/ROESY): To determine the through-space proximity of different protons, providing insights into the preferred conformations in solution.

X-ray Crystallography: To determine the solid-state conformation, which can be compared with solution-phase and computational data.

Perturbative Diffraction Methods: These advanced techniques can help map small-amplitude and fast dynamics that may be critical for understanding reactivity. nih.gov

These experimental studies will provide critical data to benchmark and refine computational models of the molecule's behavior.

Deeper Computational Insights into Reactivity and Mechanism

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to investigate the electronic structure and reactivity of this compound. researchgate.net Future computational studies should aim to build a comprehensive model of the molecule's chemical behavior.

Specific areas for computational investigation include:

Reaction Mechanism Studies: Modeling potential reactions, such as N-alkylation or acylation, to understand the transition state geometries and activation energies. DFT calculations can be used to rationalize stereochemical outcomes in reactions, such as the stereoretentive formation of cyclobutanes from other precursors. acs.org

Conformational Energy Landscapes: Mapping the potential energy surface of the cyclobutane ring-puckering and substituent rotations to identify low-energy conformers and the barriers between them. This can reveal how conformational dynamics are coupled to catalytic activity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity in pericyclic reactions and with various reagents. researchgate.net

Computational MethodResearch TargetPredicted Outcome
Density Functional Theory (DFT) Reaction transition statesActivation energies, reaction pathways, kinetic predictions. acs.org
Molecular Dynamics (MD) Simulations Conformational sampling in solventPreferred solution-phase conformations, dynamic behavior over time. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Nature of chemical bondsBond strengths, charge distribution, reactivity indices.

Development of High-Throughput Derivatization Methods

To explore the chemical space around this compound and to facilitate its analysis in complex mixtures, the development of high-throughput derivatization methods is essential. These methods allow for the rapid creation of a library of related compounds for screening purposes or for enhancing analytical detection. acs.org

Future work should focus on:

Pre-column Derivatization for LC-MS/MS: Developing automated methods using reagents that react quickly and efficiently with the primary amine. nih.govresearchgate.net This can improve chromatographic separation and enhance ionization efficiency for sensitive detection. nih.gov

Combinatorial Synthesis: Employing parallel synthesis techniques to react the amine with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination) to rapidly generate a library of amides, sulfonamides, and secondary amines.

Fluorogenic Reagents: Using derivatizing agents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to introduce a fluorescent tag, enabling highly sensitive detection in biological and environmental samples. thermofisher.com

A variety of reagents can be systematically compared for their utility in derivatizing the primary amine of the target compound. nih.gov

Expansion of Structure-Reactivity Relationship Libraries

Systematic modification of the this compound scaffold and quantifying the effect of these changes on reactivity is key to developing predictive models. This involves establishing quantitative structure-reactivity relationships (QSRR).

Future research directions include:

Hammett-type Analysis: Synthesizing analogs with different substituents on the phenyl ring (e.g., electron-donating and electron-withdrawing groups) and measuring their effect on the pKa of the amine or the rates of specific reactions. This allows for the correlation of electronic properties with reactivity. libretexts.org

Systematic Cycloalkyl Modification: Preparing analogs where the cyclobutane ring is replaced with cyclopentyl or cyclohexyl rings to study the effect of ring strain and size on the amine's reactivity.

Kinetic Studies: Performing detailed kinetic analysis of reactions involving the amine nucleophile with a standardized set of electrophiles to build a quantitative library of reactivity parameters. researchgate.net These experimental findings can be correlated with theoretical reactivity indices derived from DFT calculations. nih.gov

Integration into Emerging Fields of Chemical Technology

The unique sp³-rich structure of this compound makes it an attractive building block for various applications beyond traditional small-molecule synthesis.

Potential areas for integration include:

Materials Science: Incorporating the molecule as a monomer or cross-linking agent in the synthesis of novel polymers. The rigid cyclobutane unit could impart unique thermal or mechanical properties to the resulting materials.

Supramolecular Chemistry: Using the compound as a building block for "host-guest" systems or self-assembling molecular architectures. The amine provides a handle for forming hydrogen bonds or covalent linkages, while the ethoxyphenyl group can engage in π-stacking interactions.

Chemical Biology: Developing derivatized versions of the molecule for use as chemical probes to study biological systems. For example, attaching a fluorophore or a biotin (B1667282) tag could allow for the visualization and isolation of its binding partners in cells.

Fragment-Based Drug Discovery: Utilizing the cyclobutylamine (B51885) scaffold as a starting point for developing new therapeutic agents. Cyclobutylamines are increasingly recognized as valuable motifs in medicinal chemistry for creating sp³-rich bioisosteric replacements for flat aromatic rings. nih.gov

Q & A

Basic Research Questions

What are the key considerations for optimizing the synthesis of 1-(4-Ethoxyphenyl)cyclobutan-1-amine?

Synthesis optimization requires careful control of reaction parameters:

  • Temperature: Elevated temperatures (80–120°C) are critical for cyclization but may risk decomposition if prolonged .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates, while ethers (THF) improve cyclobutane ring stability .
  • Catalysts: Pd-based catalysts (e.g., Pd(OAc)₂) can accelerate aryl coupling steps, but stoichiometric ratios must be calibrated to avoid by-products .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradients) is standard, but recrystallization from ethanol/water mixtures improves purity for crystallographic studies .

Methodological Tip: Use in-line FTIR or LC-MS to monitor intermediate formation and adjust reaction times dynamically .

How can the crystal structure of this compound be determined experimentally?

X-ray Diffraction (XRD) is the gold standard:

  • Data Collection: Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
  • Refinement: SHELXL (via OLEX2 GUI) refines positional and anisotropic displacement parameters. Apply Hirshfeld rigid-bond tests to validate geometric accuracy .
  • Validation: Check R-factor convergence (<5%), and use PLATON to analyze intermolecular interactions (e.g., H-bonding, π-stacking) .

Case Study: A related cyclopropane analog (1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine) showed ethoxy-phenyl torsional angles of 12.5° via SHELXL refinement, critical for stability studies .

Advanced Research Questions

How can computational docking elucidate the biological interactions of this compound?

Stepwise Protocol:

Target Preparation: Retrieve protein structures (e.g., serotonin receptors) from the PDB. Remove water molecules and add polar hydrogens using AutoDock Tools .

Ligand Preparation: Optimize the compound’s geometry with Gaussian (B3LYP/6-31G*) and generate .pdbqt files with Open Babel .

Docking: Use AutoDock Vina with a grid box centered on the binding pocket. Run 20 simulations to account for conformational flexibility .

Analysis: Calculate binding energies (ΔG) and visualize H-bonds/π-π interactions in PyMOL. Compare with known agonists (e.g., 5-HT₁A ligands) for mechanistic insights .

Data Contradiction Example: Docking may predict strong binding (ΔG = -9.2 kcal/mol) but in vitro assays show low activity due to membrane permeability limitations—highlight the need for MD simulations .

How should researchers address contradictory data in reaction yields during scale-up synthesis?

Root-Cause Analysis Framework:

By-Product Identification: Use GC-MS or HPLC-PDA to detect impurities (e.g., de-ethylated by-products from ethoxy group cleavage) .

Kinetic Profiling: Vary stirring rates (200–1000 rpm) to assess mass transfer limitations. Correlate with Arrhenius plots to identify temperature-sensitive steps .

DoE (Design of Experiments): Apply a factorial design (e.g., 2³ matrix) to test solvent polarity, catalyst loading, and temperature interactions .

Scale-Down Validation: Replicate large-scale conditions in microreactors to isolate variables (e.g., heat dissipation inefficiencies) .

Example: A 10x scale-up of 1-(4-Chlorophenyl)cyclopentan-1-amine showed 15% yield drop due to incomplete cyclization; increasing reaction time by 20% restored efficiency .

What strategies validate the stereochemical purity of this compound derivatives?

Analytical Workflow:

  • Chiral HPLC: Use a Chiralpak IA-3 column (hexane:IPA 90:10, 1 mL/min) to resolve enantiomers. Compare retention times with standards .
  • VCD (Vibrational Circular Dichroism): Measure IR and VCD spectra (1,500–800 cm⁻¹) and compare with DFT-calculated spectra for absolute configuration assignment .
  • XRD with Flack Parameter: For crystalline derivatives, refine Flack x parameters in SHELXL to confirm enantiopurity (values near 0 indicate pure enantiomers) .

Data Example: A fluorinated analog (1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine) showed 98% ee via chiral HPLC, validated by VCD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.